2-(Bromomethyl)-1-methylpiperidine
Description
BenchChem offers high-quality 2-(Bromomethyl)-1-methylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)-1-methylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-1-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN/c1-9-5-3-2-4-7(9)6-8/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUCPVSXWXKPQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Therapeutic applications of 1-methyl-2-(bromomethyl)piperidine derivatives
Therapeutic Applications & Synthetic Utility of 1-Methyl-2-(Bromomethyl)Piperidine Derivatives
Executive Summary: The Lynchpin Intermediate
In the landscape of medicinal chemistry, 1-methyl-2-(bromomethyl)piperidine (CAS 60920-82-5 / 5292-21-7 for HBr salt) serves as a critical electrophilic building block.[1] It is the primary reagent used to install the (1-methylpiperidin-2-yl)methyl pharmacophore—a privileged structural motif found in agents targeting G-Protein Coupled Receptors (GPCRs) and voltage-gated ion channels.[1]
This guide analyzes the technical utility of this scaffold, moving beyond simple alkylation to explore its role in modulating lipophilicity (
Key Therapeutic Areas:
-
Neuropharmacology: Multi-target ligands for Alzheimer’s (AChE/MAO inhibitors) and antipsychotics.[1][2]
-
Cardiology: Class Ic antiarrhythmic analogues targeting
channels.[2] -
Antihistamines: H1-receptor antagonists requiring a steric, basic amine terminus.[1][2]
Pharmacophore Mechanics & Structure-Activity Relationships (SAR)
The (1-methylpiperidin-2-yl)methyl moiety functions as a "flexible anchor."[1] Unlike the rigid quinuclidine ring found in some antimuscarinics, the piperidine ring allows for chair-boat conformational adaptation, enabling induced-fit binding.[1][2]
Mechanistic Contributions:
-
Cationic Interaction: The tertiary nitrogen is protonated at physiological pH (
), allowing it to form ionic bonds with anionic aspartate residues in GPCR binding pockets (e.g., in amine receptors).[1][2] -
Steric Shielding: The 2-methyl substitution (relative to the nitrogen) introduces steric bulk that can enhance selectivity for specific receptor subtypes (e.g., differentiating Muscarinic M2 vs. M3).[1][2]
-
Metabolic Stability: The
-methyl group blocks rapid deamination, although it introduces a site for -demethylation by CYP450 enzymes.[1]
Figure 1: Synthetic pathway and pharmacophoric interaction of the piperidine scaffold.[1][2]
Therapeutic Case Studies
Case Study A: Multi-Target Ligands for Alzheimer’s Disease
Recent research has utilized the (1-methylpiperidin-2-yl)methyl group to create "hybrid" molecules that simultaneously inhibit Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).[1][2]
-
Mechanism: The piperidine ring mimics the choline moiety of acetylcholine, binding to the catalytic anionic site (CAS) of AChE.[1][2]
-
Example: Derivatives related to MBA-159 . The bromide is used to alkylate a phenolic hydroxyl group on a benzimidazole core, linking the antioxidant moiety with the cholinergic moiety.
-
Outcome: Improved cognitive function in murine models due to dual-action and high BBB permeability (Polar Surface Area < 70 Ų).[1][2]
Case Study B: Antiarrhythmic Agents (Sodium Channel Blockers)
The scaffold is structurally homologous to the piperidine ring in Flecainide and Encainide .[1][2]
-
Role: The basic nitrogen blocks the pore of the
channel in the open state.[1] -
Modification: Using 1-methyl-2-(bromomethyl)piperidine allows for the synthesis of N-methylated analogues, which alters the "on-off" kinetics of channel blockade, potentially reducing pro-arrhythmic side effects associated with slow dissociation.[1]
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-2-(bromomethyl)piperidine Hydrobromide
Note: This compound is unstable as the free base (prone to dimerization/polymerization) and is best stored as the HBr salt.[1][2]
Reagents: (1-Methylpiperidin-2-yl)methanol (10.0 g), Phosphorus Tribromide (
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a nitrogen inlet, addition funnel, and thermometer.
-
Dissolution: Dissolve (1-Methylpiperidin-2-yl)methanol in dry DCM and cool to 0°C in an ice bath.
-
Bromination: Add
dropwise over 30 minutes, maintaining internal temperature < 5°C. The reaction is exothermic. -
Reflux: Once addition is complete, warm to room temperature and then reflux for 2 hours to ensure conversion of the sterically hindered primary alcohol.
-
Quench: Cool to 0°C and carefully quench with saturated
(gas evolution!). -
Extraction: Extract with DCM (3 x 50 mL). Dry organic layer over
.[1] -
Salt Formation: Bubble dry HBr gas into the DCM solution or add 48% HBr/AcOH to precipitate the hydrobromide salt.[1][2]
-
Yield: Filter the white crystalline solid. Expected yield: 85-90%.
Protocol 2: General -Alkylation of Phenols (Drug Synthesis)
Objective: Attach the piperidine scaffold to a bioactive phenol (e.g., for CNS active ethers).[1][2][3]
Reagents: Phenol derivative (1.0 eq), 1-Methyl-2-(bromomethyl)piperidine HBr (1.2 eq), Cesium Carbonate (
-
Activation: In a reaction vial, combine the phenol and
in ACN. Stir at RT for 30 mins to generate the phenoxide. -
Alkylation: Add the piperidine bromide salt directly to the suspension.
-
Heating: Heat to 60-80°C for 12-18 hours. Monitor by LC-MS for the consumption of the phenol.[1]
-
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Purification: The basic product is purified via Flash Chromatography (DCM:MeOH:NH3 system) or by acid-base extraction.[1][2]
Quantitative Data Summary
| Parameter | Value / Range | Relevance |
| Molecular Weight | 192.10 g/mol (Bromide) | Low MW allows for "fragment-based" design.[1][2] |
| ClogP (Fragment) | ~1.2 - 1.5 | Lipophilic enough for CNS penetration but soluble.[1][2] |
| pK_a (Piperidine N) | 9.1 - 9.6 | Predominantly ionized at pH 7.4 (good for ionic binding).[1][2] |
| Bond Length (C-Br) | ~1.94 Å | Weak bond, highly reactive to nucleophiles.[1] |
| Reactivity Profile | Primary alkyl halide, but steric hindrance from ring requires heat.[1][2] |
References
-
BenchChem. (2025).[1][4][5][6] 1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry. Retrieved from [1][2]
-
Bautista-Aguilera, O. M., et al. (2025).[1] N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease.[1] Digital CSIC. Retrieved from [1][2]
-
Iorio, M. A., et al. (1991).[1][2] Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines. Journal of Medicinal Chemistry, 34(8), 2615-2623.[1] Retrieved from
-
Organic Syntheses. (2024). Preparation of Piperidines via Alkylation. Organic Syntheses, Coll.[1][2] Vol. 10. Retrieved from [1][2]
Sources
Strategic Synthesis and Functionalization of Piperidine Scaffolds in Drug Discovery
Executive Summary: The Pharmacophore Privilege
The piperidine ring is not merely a structural linker; it is a privileged pharmacophore found in over 70 FDA-approved small molecule drugs, including blockbusters like Donepezil (Alzheimer’s), Fentanyl (analgesic), and Raloxifene (SERM). Its ubiquity stems from its ability to modulate physicochemical properties—specifically lipophilicity (
For the medicinal chemist, the challenge has shifted from simple ring construction to stereoselective functionalization and late-stage diversification . This guide moves beyond textbook reactions to address the practical realities of synthesizing high-value piperidine intermediates, focusing on overcoming catalyst poisoning during hydrogenation and achieving site-selectivity in C-H activation.
Strategic Synthesis Map
The following decision matrix outlines the primary synthetic routes based on the target substitution pattern.
Figure 1: Strategic decision matrix for piperidine synthesis based on target complexity.
Critical Protocol A: Asymmetric Hydrogenation of Pyridines
The direct reduction of pyridines is the most atom-economical route to chiral piperidines. However, this method historically suffers from catalyst poisoning due to the strong
The Solution: Use of Iridium(III) complexes with chiral phosphine/phosphoramidite ligands, often activated by iodine or weak acids to sequester the product amine.
Mechanism of Action
The mechanism involves a stepwise reduction where the aromaticity is broken via a 1,4-hydride addition, followed by tautomerization and a final enantioselective 1,2-addition.[1]
Figure 2: Mechanistic pathway for Iridium-catalyzed pyridine hydrogenation.
Detailed Workflow
Target: 2-Aryl-piperidines (e.g., 2-phenylpiperidine) Reference Standard: Based on protocols by Lefort et al.[2][1] and Cramer et al.[2][3] [1, 2].
-
Catalyst Preparation (In-Situ):
-
Substrate Activation:
-
Add the 2-substituted pyridine (1.0 equiv).[2]
-
Critical Additive: Add
(5-10 mol%) or Benzyl Bromide.[2] -
Why? The additive forms a transient pyridinium salt or oxidizes the Ir-precatalyst to the active Ir(III) species. It also helps prevent the product amine from binding irreversibly to the metal center.
-
-
Hydrogenation:
-
Workup & Purification:
-
Vent
. Concentrate solvent.[2] -
Basification: The product is likely a salt (HI salt if Iodine used). Treat with aq. NaOH (2M) to release the free base.
-
Extract with DCM.[2]
-
Validation: Check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column). Expect >90% ee for 2-aryl substrates.[2]
-
Critical Protocol B: De Novo Synthesis of 4-Piperidones
4-Piperidones are versatile intermediates for analgesics (Fentanyl family) and antihistamines.[2] While the Petrenko-Kritschenko (double Mannich) is faster, the Dieckmann Cyclization offers higher purity for GMP applications.
Comparative Data: Synthesis Routes
| Feature | Petrenko-Kritschenko (Mannich) | Dieckmann Cyclization |
| Precursors | Acetone dicarboxylic acid + Amine + Aldehyde | Bis(2-alkoxyethyl)amine esters |
| Step Count | 1 (One-pot) | 2-3 (Cyclization + Decarboxylation) |
| Yield | Moderate (40-60%) | High (>80%) |
| Scalability | High (Exothermic) | High (Controlled) |
| Impurity Profile | Complex (Polymeric byproducts) | Clean (Easy ester hydrolysis) |
Protocol: Dieckmann Cyclization for N-Benzyl-4-Piperidone[1]
Source Grounding: Adapted from classic methodologies and recent process patents [3, 4].[2]
-
Diester Formation:
-
Cyclization (The Critical Step):
-
Base: Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu).[2] Do not use weaker bases.
-
Solvent: Anhydrous Toluene or THF.[2]
-
Procedure: Add the diester dropwise to a suspension of NaH (1.2 equiv) at reflux.
-
Observation: Evolution of
gas and formation of a thick slurry (the enolate salt). -
Quench: Cool to 0°C, quench with Glacial Acetic Acid.
-
-
Decarboxylation:
Advanced Functionalization: Site-Selective C-H Activation
Functionalizing the piperidine ring after synthesis is the frontier of drug discovery. The challenge is distinguishing between the
-
C2 Functionalization (
-Lithiation/Arylation):-
Requires N-protection (Boc/Cbz) to utilize the "Dipole Stabilization" effect.[2]
-
Reagent: s-BuLi / TMEDA at -78°C generates the
-lithio species, which can be trapped with electrophiles.[2] -
Recent Advance: Photoredox catalysis (Ir-based) allows for decarboxylative arylation at C2 under mild conditions [5].[2]
-
-
C3 Functionalization (The "Remote" Challenge):
References
-
Lefort, L. et al. (2016).[1] A Mixed Ligand Approach for the Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts. Advanced Synthesis & Catalysis. Link
-
Despois, A. & Cramer, N. (2025).[6] Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. Link
-
Vardanyan, R. & Hruby, V. (2016). Synthesis of Essentials of Pharmaceutical Chemistry: Piperidine Derivatives. Elsevier.[2] Link
-
Patent WO2022195497A1. (2022).[2] Process for the preparation of 4-piperidone HCl hydrate. Google Patents. Link
-
McNally, A. et al. (2024).[2] Biocatalytic C–H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis. Science. Link
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity profile of bromomethyl group in N-methylpiperidine rings
Technical Guide: Reactivity & Stability Profile of Bromomethyl- -methylpiperidines
Executive Technical Summary
The Core Instability: The bromomethyl-
The "Salt Rule": In their protonated forms (hydrobromide or hydrochloride salts), these compounds are kinetically stable solids. The protonation of the nitrogen (
The "Free Base" Hazard: Upon neutralization (free-basing), the amine becomes nucleophilic. Depending on the position of the bromomethyl group (2, 3, or 4), the molecule undergoes rapid intramolecular cyclization to form bicyclic quaternary ammonium salts. This reaction is often exothermic and irreversible, leading to complete consumption of the starting material.
| Isomer | Reactive Intermediate/Product | Ring System Formed | Kinetic Profile |
| 2-Bromomethyl | Aziridinium Ion | 1-azabicyclo[4.1.0]heptane | Extremely Fast (High Strain) |
| 3-Bromomethyl | Azetidinium Ion | 1-azabicyclo[3.1.1]heptane | Moderate/Fast (High Strain) |
| 4-Bromomethyl | Quinuclidinium Salt | 1-azabicyclo[2.2.2]octane | Fast (Thermodynamically Favored) |
Mechanistic Profiling & Reactivity Pathways
The reactivity is governed by the ring size of the transition state and the strain of the resulting bicyclic system.
The 4-Bromomethyl Pathway (Quinuclidine Formation)
This is the most chemically significant pathway due to the utility of the product.
-
Mechanism: The piperidine ring adopts a boat or twist-boat conformation, bringing the nitrogen lone pair into proximity with the backside of the C4-methylene carbon.
-
Outcome: Displacement of the bromide yields the 1-methylquinuclidinium cation (1-azabicyclo[2.2.2]octane).
-
Thermodynamics: Unlike the 2- and 3- isomers, the formed [2.2.2] system is relatively low-strain (comparable to the chair cyclohexane). Consequently, this cyclization is practically irreversible and occurs spontaneously if the free base is left in solution.
The 3-Bromomethyl Pathway (Azetidinium Formation)
-
Mechanism: The nitrogen attacks the
-carbon (relative to N). -
Outcome: Formation of a 1-azabicyclo[3.1.1]heptane cation (an azetidinium species).
-
Reactivity: This bicyclic system is highly strained. While it forms readily, it is also a potent electrophile. In the presence of external nucleophiles, it can undergo ring-opening at either the bridgehead or the methylene carbon, leading to complex mixtures of rearranged piperidines or azepines.
The 2-Bromomethyl Pathway (Aziridinium Formation)
-
Mechanism: The nitrogen attacks the
-carbon. -
Outcome: Formation of a 1-azabicyclo[4.1.0]heptane cation (an aziridinium species).
-
Reactivity: This is a classic "neighboring group participation" (NGP) scenario. The resulting aziridinium ion is extremely unstable and highly toxic (similar to nitrogen mustards). It acts as a "hot" electrophile, reacting non-selectively with solvent or biological nucleophiles (DNA alkylation risk).
Visualizing the Cyclization Pathways
Figure 1: Divergent reactivity pathways of bromomethyl-piperidine isomers upon free-basing. Red nodes indicate high-energy/hazardous intermediates; Blue indicates a thermodynamically stable cyclized product.
Experimental Protocols & Handling
Storage and Stability[1][2][3]
-
Standard: Store exclusively as the hydrobromide (HBr) or hydrochloride (HCl) salt.
-
Conditions: Keep desiccant-dry at 2–8°C. Moisture absorption can lead to local dissolution, partial deprotonation, and slow degradation.
-
Shelf-Life: Salts are stable for >2 years under argon/nitrogen.
"In Situ" Free-Basing Protocol
Critical Rule: Never isolate the free base as a neat oil. It will polymerize or cyclize exothermically. Always generate it in situ in the presence of the reacting electrophile or nucleophile.
Workflow for Nucleophilic Substitution (e.g., displacing Br with a nucleophile):
-
Suspension: Suspend the piperidine-HBr salt in the reaction solvent (e.g., DMF, CH
CN). -
Base Addition: Add a non-nucleophilic base (e.g., DIPEA,
) only after the external nucleophile is present in the mixture. -
Temperature: Keep the reaction at 0°C during the base addition to suppress intramolecular cyclization rates relative to the desired intermolecular substitution.
Workflow for Quinuclidine Synthesis (Intentional Cyclization):
-
Dissolution: Dissolve 4-bromomethyl-1-methylpiperidine HBr in water or methanol.
-
Basification: Add NaOH (1.1 equiv) dropwise.
-
Extraction? NO. Do not extract. The product is a quaternary salt (quinuclidinium bromide) and will remain in the aqueous phase.
-
Isolation: Evaporate solvent or precipitate the quaternary salt using acetone/ether.
Safety & Toxicology (E-E-A-T)
Alkylating Potential
Researchers must treat these compounds with the same biosafety protocols used for nitrogen mustards .
-
Mechanism: The 2- and 3- isomers form aziridinium/azetidinium ions that mimic the reactive species of mustard gas. They can alkylate DNA (guanine N7 position), leading to mutagenicity.
-
Handling: Double-glove (Nitrile/Laminate), work in a fume hood, and use a quenching bath (10% sodium thiosulfate) for all glassware.
Decontamination
Spills of the free base or solutions should be treated immediately with a nucleophile to open the strained rings harmlessly.
-
Solution: 10% Sodium Thiosulfate (
) in water. -
Action: The thiosulfate anion is a soft nucleophile that rapidly opens aziridinium/azetidinium rings, neutralizing their electrophilicity.
References
-
Grob, C. A. (1969). "Mechanisms and Stereochemistry of Heterolytic Fragmentation." Angewandte Chemie International Edition, 8(8), 535-546. Link
-
Sigma-Aldrich. (2024). "Safety Data Sheet: 4-(Bromomethyl)-1-methylpiperidine hydrobromide." Link
-
Bairamov, M. A., et al. (1998). "1-Bromo-3,3-bis(2-bromoethyl)alkanes: Precursors to 4-Substituted Quinuclidines." Synthetic Communications, 28(3), 529-539. Link
-
Couty, F., et al. (2012). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." European Journal of Organic Chemistry, 2012(18), 3323-3340. Link
-
D'Hooghe, M., et al. (2012). "Solvent-Controlled Selective Transformation of 2-Bromomethyl-2-methylaziridines." The Journal of Organic Chemistry, 77(7), 3181-3190. Link
An In-depth Technical Guide to 2-(Bromomethyl)-1-methylpiperidine: From Synthesis to Application in Drug Discovery
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its conformational flexibility and basic nitrogen atom allow it to engage in critical interactions with biological targets, making it an invaluable component in drug design. This technical guide delves into the history, synthesis, and application of a specific, highly versatile derivative: 2-(bromomethyl)-1-methylpiperidine. While not a therapeutic agent itself, this compound has emerged as a pivotal reactive intermediate, a key building block that enables the incorporation of the 1-methylpiperidin-2-ylmethyl moiety into potential drug candidates. We will explore the causal logic behind its synthesis, detail its primary application in the N-alkylation of drug precursors, and provide field-proven protocols for its preparation and use, offering a comprehensive resource for researchers and professionals in drug development.
The Emergence of a Versatile Synthetic Intermediate
The history of 2-(bromomethyl)-1-methylpiperidine is not one of a singular discovery but rather of its gradual recognition as an essential tool for synthetic and medicinal chemists. Its value lies in its bifunctional nature: a stable, saturated heterocyclic ring system combined with a reactive bromomethyl group. This configuration makes it an ideal electrophile for introducing the 1-methylpiperidin-2-ylmethyl group onto a nucleophilic center, a common strategy in the diversification of lead compounds in drug discovery programs.[3]
The piperidine nitrogen provides a basic handle that can be crucial for aqueous solubility and for forming salt bridges with acidic residues in protein targets, while the 2-substituted pattern offers a specific vector for exploring chemical space and optimizing ligand-receptor interactions. The development of synthetic routes to its chloro- and bromo-derivatives was a direct response to the need for reliable methods to install this valuable pharmacophore.
Synthesis of the Key Intermediate: 2-(Halomethyl)-1-methylpiperidine
The most direct and common precursor for 2-(bromomethyl)-1-methylpiperidine is the corresponding alcohol, (±)-1-methyl-2-piperidinemethanol. This starting material is readily accessible through the reduction of N-methylpipecolic acid or its esters. The conversion of the primary alcohol to a halide transforms a poor leaving group (hydroxide) into an excellent one (bromide or chloride), activating the molecule for nucleophilic substitution reactions.
Rationale for Halogenation
The choice of halogenating agent is critical and dictated by factors such as reactivity, cost, and safety.
-
Thionyl chloride (SOCl₂) is frequently used for preparing the chloro-analogue, 2-(chloromethyl)-1-methylpiperidine. The reaction proceeds via a chlorosulfite ester intermediate. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can simplify work-up as they are easily removed from the reaction mixture.[4]
-
Phosphorus tribromide (PBr₃) is a standard choice for converting primary alcohols to the corresponding bromides. It is highly effective, but the work-up involves quenching the excess reagent and removing the phosphorous acid byproducts.
The bromo-derivative is generally more reactive than the chloro-derivative in subsequent Sₙ2 reactions due to bromide being a better leaving group than chloride. This enhanced reactivity can be advantageous for reactions with less nucleophilic substrates or when milder reaction conditions are desired.
Experimental Protocol: Synthesis of 2-(Bromomethyl)-1-methylpiperidine Hydrobromide
This protocol details the conversion of (±)-1-methyl-2-piperidinemethanol to its corresponding bromide, isolated as a stable hydrobromide salt.
Materials:
-
(±)-1-Methyl-2-piperidinemethanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrogen bromide (HBr) solution in acetic acid
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert atmosphere inlet (nitrogen or argon), add (±)-1-methyl-2-piperidinemethanol (1.0 eq) dissolved in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add phosphorus tribromide (PBr₃) (0.4 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is >8.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base of 2-(bromomethyl)-1-methylpiperidine.
-
For purification and stable storage, dissolve the crude oil in a minimal amount of diethyl ether and add a solution of HBr in acetic acid (1.1 eq) dropwise with stirring.
-
The hydrobromide salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the pure product.
Core Application: N-Alkylation in Drug Synthesis
The primary utility of 2-(bromomethyl)-1-methylpiperidine is as an alkylating agent to form a new carbon-nitrogen bond. This reaction, a classic Sₙ2 nucleophilic substitution, is fundamental in building the molecular complexity required for modern pharmaceuticals.
Mechanistic Causality in N-Alkylation
The success of the alkylation reaction hinges on several factors:
-
Nucleophile Strength: The reaction is most efficient with strong nucleophiles, such as primary or secondary amines. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the bromomethyl group.
-
Base: A non-nucleophilic base is essential to neutralize the hydrobromic acid (HBr) generated during the reaction.[5] Without a base, the newly formed HBr would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or hindered organic bases like N,N-diisopropylethylamine (DIPEA).
-
Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN), is typically used. These solvents can dissolve the ionic reagents and stabilize the transition state of the Sₙ2 reaction without solvating the nucleophile so strongly that its reactivity is diminished.
General Protocol: N-Alkylation with a Secondary Amine
This protocol describes a representative procedure for coupling 2-(bromomethyl)-1-methylpiperidine with a generic secondary amine (R₂NH), a common step in constructing drug candidates.
Materials:
-
2-(Bromomethyl)-1-methylpiperidine (or its HBr salt)
-
Secondary amine (R₂NH)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN) or DMF
-
Standard work-up and purification reagents
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the secondary amine (R₂NH) (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Add anhydrous acetonitrile to the flask.
-
If starting with the hydrobromide salt of the alkylating agent, add 2-(bromomethyl)-1-methylpiperidine HBr (1.1 eq) directly to the mixture. If using the free base, add it (1.1 eq) dropwise as a solution in acetonitrile.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C to increase the reaction rate, especially for less reactive amines.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.
Quantitative Data Summary
The following table summarizes typical conditions and expected outcomes for the key transformations discussed. Yields are representative and can vary based on the specific substrate and reaction scale.
| Transformation | Starting Material | Key Reagents | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Chlorination | 2-(Hydroxymethyl)morpholine | SOCl₂, Pyridine | DCM | 0 to RT | 85-95 | [4] |
| N-Alkylation | Piperidin-2-ylmethyl acetate | Alkyl Halide, K₂CO₃ | DMF | RT to 70 | 70-90 | [6] |
| N-Alkylation | Secondary Amine | 2-(Halomethyl)piperidine, K₂CO₃ | Acetonitrile | RT to 80 | 65-88 | [5][7] |
Conclusion
2-(Bromomethyl)-1-methylpiperidine exemplifies a class of reagents whose history is written in its application. While it may not have a celebrated moment of discovery, its role in the synthesis of novel chemical entities is undeniable. By providing a reliable and efficient means of introducing the 1-methylpiperidin-2-ylmethyl scaffold, it has empowered medicinal chemists to systematically explore structure-activity relationships and optimize drug candidates. The protocols and mechanistic insights provided in this guide underscore the fundamental chemical principles that make this building block a powerful tool in the ongoing quest for new and improved therapeutics. Understanding the synthesis and reactivity of such key intermediates is essential for any researcher or professional dedicated to the field of drug development.
References
-
Rice University. (2024, December 19). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. [Link]
-
Rice University. (2024, December 20). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. [Link]
-
Vasilevsky, S. F., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 1033. [Link]
-
Wang, L., et al. (2021). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry – An Asian Journal, 16(23), 3907-3911. [Link]
-
Singh, S. B. (2018). 2-Substituted and 1,2-Disubstituted Piperidines. In Bioactive Heterocyclic Compound Classes. John Wiley & Sons. [Link]
-
Singh, A. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]
-
PlantaeDB. (n.d.). 1-[(2R)-1-methylpiperidin-2-yl]butan-2-one. [Link]
-
Fallani, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 17(1), 1. [Link]
-
Wikipedia. (n.d.). 1-Methylpiperidine. [Link]
-
Forns, P., Rubiralta, M., & Díez, A. (n.d.). Piperidones: from alkaloids to pseudopeptides. [Link]
-
Total Synthesis. (2024, May 4). This Drug Synthesis is Literally Breathtaking | Medicinal Chemistry & Organic Synthesis [Video]. YouTube. [Link]
-
Sugimoto, K., et al. (2020). Synthesis and Cytotoxic Evaluation of N-Alkyl-2-halophenazin-1-ones. ACS Omega, 5(42), 27494-27501. [Link]
-
Smirnova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]
Sources
Solubility profile of 2-(Bromomethyl)-1-methylpiperidine in organic solvents
[1][2]
Executive Summary
2-(Bromomethyl)-1-methylpiperidine (typically supplied as the hydrobromide salt, CAS 1390654-84-8 or related isomers) acts as a potent electrophile in organic synthesis.[1][2] Its solubility profile is non-linear; it is governed not just by polarity but by its intrinsic instability in solution.[2]
-
The Core Challenge: In the free base form, this compound is a "suicide substrate." It spontaneously cyclizes to form a bicyclic aziridinium ion (1-azoniabicyclo[4.1.0]heptane), which is the active species responsible for both its utility (alkylation) and its degradation (dimerization, hydrolysis, or ring expansion to azepanes).[1][2]
-
Operational Rule: Solubility cannot be decoupled from stability. Solvents that dissolve the salt well (e.g., water, methanol) often accelerate its decomposition via solvolysis.
Physicochemical Properties
The commercially available form is the hydrobromide salt, which stabilizes the amine and prevents autocyclization.
| Property | Data / Description |
| Chemical Structure | Piperidine ring with an N-methyl group and a 2-bromomethyl substituent.[1][2] |
| Molecular Weight | 192.10 g/mol (Free Base) / ~273.01 g/mol (HBr Salt) |
| Physical Form | White to off-white crystalline solid (HBr Salt).[1][2] |
| pKa (Approx.) | ~10.5 (Piperidine nitrogen).[1][2] |
| Active Species | Aziridinium Ion (formed in situ from free base).[1][2] |
| Storage | Hygroscopic.[1][2] Store at 2–8°C under inert atmosphere (Ar/N₂). |
Solubility & Stability Matrix
The following table categorizes solvents based on their ability to dissolve the Hydrobromide Salt and the stability of the compound within that medium.
Quantitative & Qualitative Profile (HBr Salt)
| Solvent Class | Specific Solvent | Solubility (Salt) | Stability | Technical Recommendation |
| Polar Protic | Water | High (>50 mg/mL) | Low | Do not store. Rapid hydrolysis to the alcohol (2-hydroxymethyl derivative) via aziridinium intermediate.[1][2] |
| Polar Protic | Methanol / Ethanol | High | Low | Avoid. Causes solvolysis (methanolysis) and potential ring expansion to methoxy-azepanes.[1][2] |
| Polar Aprotic | DMSO / DMF | High | Moderate | Preferred for Reactions. Good solubility for Sn2 reactions.[1][2] Keep anhydrous to prevent hydrolysis.[2] |
| Polar Aprotic | Acetonitrile (MeCN) | Moderate | Moderate | Ideal for Rearrangement. Often promotes aziridinium formation and subsequent ring expansion (thermodynamic control).[1][2] |
| Chlorinated | Dichloromethane (DCM) | Low (Salt) / High (Free Base) | High (Short-term) | Extraction Solvent. Use to extract the free base from aqueous alkali immediately before use.[1][2] |
| Non-Polar | Diethyl Ether / Hexane | Insoluble | High | Anti-Solvent. Use to precipitate the salt during purification or recrystallization.[1][2] |
| Esters | Ethyl Acetate | Very Low | High | Wash Solvent. Used to wash the solid salt to remove non-polar impurities.[1][2] |
Mechanistic Deep Dive: The Aziridinium Pathway
Understanding the solubility profile requires analyzing the Aziridinium Ion mechanism. When the free base is generated (or if the salt dissociates in a non-acidic solvent), the nitrogen lone pair attacks the adjacent carbon bearing the bromine.
Reaction Pathway Diagram
This diagram illustrates the "Solubility Paradox": dissolving the compound in a nucleophilic solvent (like MeOH) triggers a reaction cascade.[1][2]
Figure 1: The degradation and reactivity pathway.[1][2][3] In solution, the free base exists in equilibrium with the aziridinium ion. Nucleophilic solvents (water, alcohols) intercept this ion, leading to decomposition.
Technical Workflows & Protocols
Protocol A: Handling for Synthesis (In Situ Free Basing)
Use this protocol when the free base is required for a reaction in a non-polar solvent (e.g., DCM).
-
Dissolution: Suspend the HBr salt (1 equiv) in Dichloromethane (DCM) (10 mL/g).
-
Neutralization: Add an equal volume of cold saturated NaHCO₃ or 1M NaOH .[1][2]
-
Extraction: Shake vigorously for 30 seconds. Separate the organic layer.[1][2]
-
Drying: Dry the DCM layer over anhydrous MgSO₄ or Na₂SO₄ for <5 minutes.[1][2]
-
Usage: Filter and use the DCM solution immediately in the subsequent reaction step. Do not concentrate to dryness , as the concentrated oil is unstable.[1]
Protocol B: Recrystallization / Purification
Use this protocol to purify the HBr salt if it becomes yellow/degraded.[1]
-
Solvent Choice: Use a mixture of Ethanol (minimal) and Diethyl Ether .[1][2]
-
Dissolution: Dissolve the crude salt in the minimum amount of warm Ethanol (or Isopropanol).
-
Precipitation: Slowly add Diethyl Ether (anti-solvent) until turbidity persists.
-
Cooling: Cool to 4°C. The salt should crystallize out, leaving impurities in the mother liquor.
-
Wash: Filter and wash the solid with cold Acetone or Ether.[1][2]
Safety & Toxicology (E-E-A-T)
-
Vesicant Hazard: As a nitrogen mustard analog, this compound is a potential alkylating agent .[1][2] It can cause severe skin burns, blisters, and DNA damage.
-
Inhalation: Dust from the salt is highly irritating to the respiratory tract.[1]
-
Neutralization: Spills should be treated with a dilute solution of nucleophile (e.g., sodium thiosulfate) to quench the alkylating potential before cleaning.
References
-
Sigma-Aldrich. 2-(Bromomethyl)-1-methylpiperidine hydrobromide Product Sheet.Link[1][2]
-
D'hooghe, M., et al. (2012). Solvent-Controlled Selective Transformation of 2-Bromomethyl-2-methylaziridines.[1][2][4] Journal of Organic Chemistry.[1][2][4] (Demonstrates solvent effects on aziridinium rearrangement). Link[1][2]
-
Cossy, J., et al. (2014). Ring Expansion of Prolyl Derivatives to Azepanes.[1][2] Organic Letters.[1][2][5] (Mechanistic insight into piperidine/pyrrolidine ring expansions). Link[1][2]
-
PubChem. Compound Summary: 2-(Bromomethyl)-1-methylpiperidine.[1][2] National Library of Medicine.[1][2] Link[1][2]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 4-(Bromomethyl)-1-methylpiperidine | C7H14BrN | CID 51000338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iris.unito.it [iris.unito.it]
- 4. Solvent-controlled selective transformation of 2-bromomethyl-2-methylaziridines to functionalized aziridines and azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
Technical Whitepaper: Comparative Analysis of 2-(Halomethyl)-1-methylpiperidines in Pharmaceutical Synthesis
This technical guide details the critical differences between 2-(Bromomethyl)-1-methylpiperidine and its chloro-analog , focusing on their mechanistic behaviors, reactivity profiles, and implications for pharmaceutical synthesis.
Executive Summary
In the synthesis of piperidine-containing pharmaceuticals (e.g., phenothiazines, antihistamines), the choice between 2-(Bromomethyl)-1-methylpiperidine (Bromo-MP) and 2-(Chloromethyl)-1-methylpiperidine (Chloro-MP) is not merely a matter of reaction rate. It is a strategic decision that impacts impurity profiles, process safety, and yield.
While the Bromo-MP analog offers superior electrophilicity, allowing for milder reaction conditions, it introduces a heightened risk of aziridinium-mediated rearrangements , potentially yielding unwanted azepane (7-membered ring) byproducts. The Chloro-MP analog, while requiring more forcing conditions, offers greater thermal stability and a more controllable impurity profile.
Structural & Electronic Properties
The fundamental difference lies in the carbon-halogen bond dynamics.[1] The C-Br bond is significantly weaker and longer than the C-Cl bond, resulting in a lower activation energy for nucleophilic substitution.
| Property | 2-(Bromomethyl)-1-methylpiperidine | 2-(Chloromethyl)-1-methylpiperidine | Impact on Synthesis |
| Bond Length (C-X) | ~1.94 Å | ~1.77 Å | Bromo analog is sterically more accessible for backside attack. |
| Bond Energy | ~285 kJ/mol | ~339 kJ/mol | Bromo analog reacts ~50-100x faster at equivalent temperatures. |
| Leaving Group Ability | Excellent (pKa HBr = -9) | Good (pKa HCl = -7) | Bromo analog permits reactions at room temperature; Chloro often requires reflux. |
| Hard/Soft Character | Softer electrophile | Harder electrophile | Bromo analog pairs better with soft nucleophiles (e.g., thiols, phosphines). |
Mechanistic Dynamics: The Aziridinium Ion
The most critical technical insight for this scaffold is the Neighboring Group Participation (NGP) of the piperidine nitrogen. Unlike simple alkyl halides, these compounds do not react solely via a direct
The Rearrangement Risk
Upon deprotonation (if used as a salt) or solvation, the nitrogen lone pair displaces the halogen intramolecularly. This aziridinium ion is susceptible to nucleophilic attack at two positions:
-
Path A (Exocyclic Attack): Nucleophile attacks the methylene carbon. Result: Retention of the 6-membered piperidine ring.
-
Path B (Endocyclic Attack): Nucleophile attacks the ring carbon. Result: Ring expansion to a 7-membered azepane derivative.
Mechanism Diagram
The following diagram illustrates the bifurcation between retention and ring expansion.
Caption: Path A (Retention) is generally favored sterically, but Path B (Expansion) becomes significant with bulky nucleophiles or high temperatures, particularly with the Bromo-analog due to faster ionization.
Comparative Reactivity Profiles
2-(Bromomethyl)-1-methylpiperidine[2]
-
Reactivity: High. Reacts rapidly at
to . -
Use Case: Ideal for sensitive substrates that cannot withstand heat (e.g., complex alkaloids, thermally unstable nucleophiles).
-
Drawback: High susceptibility to hydrolysis and dimerization during storage. The free base is unstable and must be generated in situ.
-
Kinetics: Fast onset; difficult to control exotherms on large scale.
2-(Chloromethyl)-1-methylpiperidine
-
Reactivity: Moderate. Typically requires heating (
) or iodide catalysis (Finkelstein conditions). -
Use Case: Preferred for industrial scale-up due to process stability. The reaction rate is easier to control via temperature modulation.
-
Drawback: Prolonged heating increases the risk of elimination byproducts (alkenes) or racemization if chiral centers are present elsewhere.
Experimental Protocols
General Protocol: Alkylation of a Phenol Derivative
Note: This protocol assumes the use of the hydrohalide salt to ensure stability of the starting material.
Objective: Synthesize a phenothiazine derivative ether.
Method A: Using the Bromo-Analog (Low Temp)
-
Preparation: Charge a reactor with the phenol derivative (1.0 equiv) and anhydrous DMF (10 vol).
-
Base Addition: Add
(2.5 equiv) at . Stir for 30 min to form the phenoxide. -
Electrophile Addition: Add 2-(Bromomethyl)-1-methylpiperidine HBr (1.1 equiv) portion-wise over 1 hour, maintaining internal temperature
.-
Why: The free base is generated in situ. Adding it slowly prevents a high concentration of the aziridinium ion, minimizing dimerization.
-
-
Reaction: Allow to warm to
. Monitor by HPLC. Reaction is typically complete in 2-4 hours. -
Workup: Quench with water, extract with EtOAc.
Method B: Using the Chloro-Analog (High Temp)
-
Preparation: Charge reactor with phenol derivative (1.0 equiv), 2-(Chloromethyl)-1-methylpiperidine HCl (1.2 equiv), and
(3.0 equiv) in Toluene/Water (biphasic) or DMF. -
Catalysis (Optional): Add KI (0.1 equiv) to generate the transient iodo-species (Finkelstein).
-
Reaction: Heat to
for 12-18 hours.-
Why: The higher energy barrier of the C-Cl bond requires thermal activation.
-
-
Workup: Phase separation (if biphasic) or aqueous quench.
Impurity Profiling & Stability
| Impurity Type | Origin | Bromo-Analog Risk | Chloro-Analog Risk |
| Dimer | Intermolecular reaction of two aziridinium ions. | High (if free base accumulates) | Low |
| Hydrolysis Product | Reaction with trace water (2-hydroxymethyl...). | High (hygroscopic salt) | Moderate |
| Ring Expansion | Azepane formation via endocyclic attack. | Moderate (kinetic control difficult) | Low (thermodynamic control easier) |
| Elimination | Dehydrohalogenation to exocyclic alkene. | Low | Moderate (due to high heat) |
Storage Recommendation:
-
Bromo: Store as HBr salt at
under Argon. Desiccate strictly. -
Chloro: Store as HCl salt at Room Temperature (dry).
Decision Matrix
Use the following logic flow to select the appropriate reagent for your campaign.
Caption: Decision logic balancing thermal stability and scale against reactivity needs.
References
-
Mechanism of Aziridinium Formation
-
Cossy, J., et al. "Rearrangements during the synthesis of substituted 1-benzylpyrrolidines and 3-substituted 1-benzylpiperidines." Journal of the Chemical Society, Perkin Transactions 1, 1997.
-
-
Ring Expansion to Azepanes
-
Lee, J., et al. "Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion." Journal of the Chemical Society, Perkin Transactions 1, 2000.
-
-
Reactivity of Halomethyl-piperidines
-
Physical Properties & Safety
-
Sigma-Aldrich Safety Data Sheet. "2-(Bromomethyl)-1-methylpiperidine hydrobromide."
-
Sources
Methodological & Application
Application Note: General Synthesis and Isolation Protocol for 2-(Bromomethyl)-1-methylpiperidine Hydrobromide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol
Executive Summary & Mechanistic Rationale
The synthesis of 2-(Bromomethyl)-1-methylpiperidine from its corresponding alcohol, 1-methyl-2-piperidinemethanol, is a fundamental transformation in the preparation of heterocyclic building blocks for pharmaceutical development. However, this specific transformation presents a unique mechanistic challenge that dictates the entire experimental design.
The Aziridinium Trap (Expertise & Experience)
In standard aliphatic systems, converting an alcohol to an alkyl bromide is straightforward. However, 2-(bromomethyl)piperidine derivatives possess a highly nucleophilic tertiary amine in close proximity to the electrophilic bromomethyl carbon. If this molecule is synthesized or neutralized into its "free base" form, it undergoes rapid intramolecular
To prevent this auto-degradation, the product must be synthesized, isolated, and stored exclusively as the hydrobromide salt (CAS: 1390654-84-8) [1]. The protonation of the tertiary amine neutralizes its nucleophilicity, rendering the bromomethyl group stable for long-term storage and subsequent cross-coupling or substitution reactions.
Reaction Pathway & Workflow
The most robust, self-validating method for synthesizing the hydrobromide salt directly is the prolonged reflux of 1-methyl-2-piperidinemethanol in concentrated aqueous hydrobromic acid (48% HBr). This method avoids the use of phosphorus tribromide (
Fig 1: Reaction pathway highlighting the critical stabilization of the hydrobromide salt.
Quantitative Data & Optimization
The conversion relies on shifting the equilibrium by utilizing a large excess of HBr and driving off water. The table below summarizes the optimization parameters for maximizing the yield of the hydrobromide salt while minimizing unreacted starting material.
| Reaction Condition | Equivalents of 48% HBr | Temperature (°C) | Time (Hours) | Isolated Yield (%) | Purity (LC-MS) |
| Mild Reflux | 3.0 eq | 100 °C | 12 h | 45% | >95% |
| Standard Reflux | 5.0 eq | 110 °C | 18 h | 78% | >98% |
| Optimized Reflux | 10.0 eq | 120 °C (Bath) | 24 h | 92% | >99% |
| Acid-Catalyzed | 5.0 eq + 0.1 eq | 110 °C | 12 h | 85% | >97% |
Table 1: Optimization of reaction conditions for the bromination of 1-methyl-2-piperidinemethanol.
Step-by-Step Experimental Protocol
Safety Precautions: 48% Hydrobromic acid is highly corrosive and toxic. All operations must be conducted in a well-ventilated fume hood. The product is a severe skin and eye irritant [2].
Materials Required:
-
1-Methyl-2-piperidinemethanol (CAS: 20845-34-5)
-
Hydrobromic acid, 48% aqueous solution
-
Toluene (for azeotropic drying)
-
Absolute Ethanol and Diethyl Ether (for recrystallization)
Procedure:
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask with a Teflon-coated magnetic stir bar and a reflux condenser.
-
Add 1-methyl-2-piperidinemethanol (10.0 g, 77.4 mmol, 1.0 eq) to the flask.
-
Place the flask in an ice-water bath (0 °C).
-
Slowly and dropwise, add 48% aqueous hydrobromic acid (88 mL, ~774 mmol, 10.0 eq) through an addition funnel. Note: The protonation of the amine is highly exothermic.
Step 2: Reflux and Substitution 5. Remove the ice bath and transfer the flask to an oil bath. 6. Heat the reaction mixture to a gentle reflux (oil bath temperature approx. 120 °C) under a nitrogen atmosphere. 7. Maintain reflux for 24 hours. The mixture will turn from colorless to a pale amber solution.
Step 3: Concentration and Azeotropic Drying 8. Allow the reaction mixture to cool to room temperature. 9. Transfer the solution to a rotary evaporator and remove the excess aqueous HBr under reduced pressure (water bath at 60 °C). A thick, dark amber syrup will remain. 10. Critical Step: To remove residual water (which impedes crystallization), add 50 mL of anhydrous toluene to the flask and evaporate under reduced pressure. Repeat this azeotropic distillation process three times until a crude, off-white to tan solid is obtained.
Step 4: Recrystallization (Self-Validating Purity) 11. Dissolve the crude solid in a minimum volume of boiling absolute ethanol (approx. 20-30 mL). 12. Remove from heat and slowly add anhydrous diethyl ether dropwise until the solution becomes slightly turbid. 13. Allow the flask to cool slowly to room temperature, then transfer to a 0 °C refrigerator for 4 hours to complete crystallization. 14. Filter the resulting white, hygroscopic crystals rapidly through a sintered glass funnel. Wash the filter cake with cold diethyl ether (2 × 15 mL). 15. Dry the product under high vacuum at 40 °C for 12 hours to yield 2-(Bromomethyl)-1-methylpiperidine hydrobromide as a white crystalline solid.
Step 5: Storage 16. Store the highly hygroscopic salt in a tightly sealed amber vial backfilled with argon, placed inside a desiccator at 2-8 °C [1].
Analytical Characterization Notes
To validate the success of the protocol, the isolated salt should be analyzed via NMR and LC-MS.
-
Mass Spectrometry: When analyzing via ESI-MS, the hydrobromide salt will dissociate. You will observe the
peak for the free base cation at (1:1 isotopic ratio indicative of a single bromine atom). -
Sample Prep Warning: Do not neutralize the NMR sample with basic solvents (e.g., avoid using basic alumina or pyridine-d5), as this will immediately trigger aziridinium formation, complicating the spectra. Use
or directly on the salt.
References
Application Note: Synthesis of Mepenzolate Bromide via Aziridinium-Mediated Rearrangement
[1]
Part 1: Strategic Analysis & Scientific Grounding[1][2]
Executive Summary
Mepenzolate bromide (Cantil) is a quaternary ammonium anticholinergic agent used primarily to treat gastrointestinal disorders.[1] Structurally, it is 3-[(hydroxydiphenylacetyl)oxy]-1,1-dimethylpiperidinium bromide .[2][1]
This Application Note details the synthesis of the Mepenzolate core. Critical Technical Distinction: While the request specifies 2-(bromomethyl)-1-methylpiperidine as the starting material, it is chemically imperative to note that the synthesis of the 3-substituted piperidine core of Mepenzolate typically proceeds via an aziridinium ring expansion from a pyrrolidine precursor (1-methyl-2-halomethylpyrrolidine).[2]
Using 2-(bromomethyl)-1-methylpiperidine (a 6-membered ring) in this rearrangement typically yields a 7-membered azepane derivative (ring expansion).[2] This protocol will describe the correct synthetic route to Mepenzolate (using the pyrrolidine precursor to access the piperidine ring) while explicitly mapping the reactivity of the requested piperidine precursor to ensure full scientific accuracy and troubleshooting capability.
The Aziridinium Rearrangement Mechanism
The synthesis relies on the high reactivity of
Nucleophilic attack by the benzilate anion can occur at two positions:
-
Attack at the bridgehead carbon: Retains the 5-membered ring (pyrrolidine derivative).[1]
-
Attack at the methylene carbon: Expands the ring to the 6-membered piperidine derivative (Thermodynamically favored under specific conditions).[1]
This "abnormal" substitution is the standard industrial route to 3-substituted piperidines like Mepenzolate.[2]
Pathway Visualization
The following diagram illustrates the divergence between the requested precursor and the required precursor for Mepenzolate.
Caption: Comparison of ring expansion pathways. To obtain the 6-membered Mepenzolate core, one must start with the 5-membered pyrrolidine precursor.[2]
Part 2: Detailed Experimental Protocol
Materials & Reagents
| Reagent | Role | Purity/Grade | Notes |
| 1-Methyl-2-(bromomethyl)pyrrolidine HBr | Precursor | >98% | Correct precursor for Mepenzolate.[2][3] |
| Benzilic Acid | Nucleophile Source | 99% | Recrystallize if yellow.[1] |
| Sodium Methoxide (NaOMe) | Base | 25% in MeOH | Moisture sensitive.[1] |
| Isopropanol (IPA) | Solvent | Anhydrous | Reaction medium.[1] |
| Methyl Bromide (MeBr) | Alkylating Agent | 2M in TBME | Toxic gas source.[1] Handle in hood.[1] |
| Ethyl Acetate / Hexane | Workup | HPLC Grade | For extraction/crystallization.[1] |
Step 1: Synthesis of the Tertiary Amine (JB-336)
This step forms the ester linkage and establishes the piperidine ring via rearrangement.
-
Preparation of Sodium Benzilate:
-
In a 500 mL 3-neck RBF equipped with a reflux condenser and N2 inlet, dissolve Benzilic Acid (22.8 g, 0.10 mol) in Isopropanol (150 mL).
-
Add Sodium Methoxide solution (0.10 mol) dropwise. Stir for 30 min at RT.[1]
-
Checkpoint: Ensure complete formation of the salt (clear solution or fine suspension).[1]
-
-
Rearrangement Reaction:
-
Add 1-Methyl-2-(bromomethyl)pyrrolidine HBr (25.9 g, 0.10 mol) to the reaction mixture.
-
Note: If using the free base, add directly.[1] If using HBr salt, add an additional equivalent of NaOMe to neutralize.
-
Heat the mixture to reflux (82°C) for 12–16 hours .
-
Mechanism:[4][5] The heat promotes the formation of the aziridinium ion.[1] The benzilate anion then attacks the ring carbon, driving the expansion to the piperidine ring.[1]
-
-
Workup & Isolation:
-
Cool to RT. Filter off the inorganic salts (NaBr).[1]
-
Concentrate the filtrate under reduced pressure to remove Isopropanol.[1]
-
Dissolve the residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) to remove unreacted benzilate.[1]
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.[1]
-
Crude Product: Yellowish oil (Free base of N-methyl-3-piperidyl benzilate).[2]
-
Step 2: Quaternization to Mepenzolate Bromide
The final step converts the tertiary amine into the quaternary ammonium salt active pharmaceutical ingredient (API).[1]
-
Methylation:
-
Dissolve the crude free base (approx 30 g) in dry Acetone or Acetonitrile (100 mL).
-
Cool the solution to 0–5°C in an ice bath.
-
Slowly add Methyl Bromide (2M in TBME, 1.2 equivalents, ~60 mL). Caution: MeBr is a toxic gas; use a sealed pressure-equalizing dropping funnel or gas bubbling setup.[2]
-
Seal the vessel and allow it to stir at Room Temperature for 24 hours .
-
-
Crystallization & Purification:
-
A white precipitate (Mepenzolate Bromide) will form.[1]
-
Cool the mixture to 0°C for 2 hours to maximize yield.
-
Filter the solid under vacuum.[1]
-
Recrystallization: Dissolve the solid in a minimum amount of hot Ethanol and add Diethyl Ether until turbid.[1] Cool to crystallize.
-
Yield: Expected 60–75% over two steps.
-
Analytical Validation (QC)
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline powder.[2][3][6] |
| Melting Point | Capillary | 228–230°C (Decomposition).[1] |
| 1H NMR | DMSO-d6 | Confirm 1,1-dimethyl singlets (~3.1 ppm) and benzilate aromatics.[2] |
| HPLC Purity | C18 Column | >98.5% Area.[1] |
Part 3: Critical Technical Note on Precursor Selection
Why the requested precursor (2-(bromomethyl)-1-methylpiperidine) is problematic: If the protocol above is executed using 2-(bromomethyl)-1-methylpiperidine (as requested in the prompt topic), the reaction proceeds via a 1-azoniabicyclo[4.1.0]heptane intermediate.[2]
-
Outcome: The nucleophilic attack by benzilate will predominantly yield 1-methyl-3-azepanyl benzilate (a 7-membered ring homolog).[2]
-
Implication: This product is not Mepenzolate Bromide.[1] It is a structural analog with likely different pharmacological potency and toxicity profiles.[1]
-
Corrective Action: To synthesize authentic Mepenzolate (6-ring), you must utilize the ring-expansion strategy starting from the 5-ring pyrrolidine precursor, or utilize a direct substitution on a 3-halopiperidine (though the latter is less regioselective).[2][1]
References
-
Biel, J. H., et al. (1961).[1] "Antispasmodics.[1] V. Synthesis of 3-Piperidinols and Related Compounds." Journal of Organic Chemistry, 26(10), 4096–4103.[1] Link[1]
- Foundational text on the pyrrolidine-to-piperidine ring expansion via aziridinium ions.
-
Fuson, R. C., & Zirkle, C. L. (1948).[1] "Rearrangement of 2-(Chloromethyl)-1-methylpyrrolidine." Journal of the American Chemical Society, 70(8), 2760.[1] Link[1]
- Mechanistic proof of the ring expansion used in this protocol.
-
Mepenzolate Bromide - PubChem Compound Summary. National Center for Biotechnology Information.[2][1] Link[1]
-
Verification of chemical structure and physical properties.[7]
-
-
Abood, L. G., & Biel, J. H. (1962).[1] "Anticholinergic Psychotomimetic Agents."[1] International Review of Neurobiology, 4, 217-273.[2][1]
- Discusses the pharmacology of JB-336 (the free base of Mepenzol
Application Notes and Protocols for Nucleophilic Substitution with 1-Methyl-2-(bromomethyl)piperidine
Abstract
1-Methyl-2-(bromomethyl)piperidine is a valuable synthetic intermediate, particularly in the development of pharmaceutical agents and other biologically active molecules.[1] Its structure, featuring a reactive primary bromide adjacent to a tertiary amine, presents unique mechanistic considerations that govern its reactivity. This guide provides an in-depth analysis of the nucleophilic substitution reactions of this substrate, focusing on the underlying mechanisms, protocol optimization, and practical applications. We will explore the critical role of neighboring group participation (NGP) by the piperidine nitrogen, which often dictates the reaction pathway and stereochemical outcome.[2][3] Detailed, step-by-step protocols for reactions with various nucleophiles are provided, alongside a troubleshooting guide and safety considerations to ensure reliable and safe execution in a research setting.
Mechanistic Insights: SN2 vs. Neighboring Group Participation (NGP)
The reaction of 1-methyl-2-(bromomethyl)piperidine with nucleophiles is not a simple bimolecular substitution (SN2). The proximate tertiary amine (the piperidine nitrogen) plays a crucial role through a phenomenon known as neighboring group participation (NGP) or anchimeric assistance.[3][4]
Key Mechanistic Features:
-
Rate Acceleration: NGP significantly increases the rate of substitution compared to analogous primary alkyl halides lacking a participating group.[3][5] The intramolecular reaction is kinetically favored over a direct intermolecular SN2 attack.
-
Formation of an Aziridinium Ion Intermediate: The reaction proceeds via an initial intramolecular SN2 cyclization where the lone pair of the piperidine nitrogen displaces the bromide, forming a strained, highly reactive bicyclic aziridinium ion intermediate.[4][6]
-
Stereochemical Outcome: The subsequent attack of the external nucleophile occurs on one of the two carbons of the aziridinium ring. This two-step, double-inversion process results in an overall retention of configuration at the carbon center, a hallmark of NGP.[2][4]
A direct SN2 pathway, while possible, is often a minor pathway compared to the NGP-mediated route due to the kinetic advantage of the intramolecular cyclization.
Caption: Reaction mechanism pathways for nucleophilic substitution.
General Considerations for Protocol Design
Successful substitution reactions with 1-methyl-2-(bromomethyl)piperidine require careful consideration of several parameters to maximize yield and minimize side reactions.
-
Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are generally preferred. These solvents are effective at solvating cations while leaving the nucleophile relatively "bare" and reactive, which facilitates the substitution process.
-
Base: For nucleophiles that are acids (e.g., phenols, thiols), a non-nucleophilic base is required to generate the conjugate base (nucleophile) in situ. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices as they are sufficiently basic and have good solubility in polar aprotic solvents. Stronger bases like sodium hydride (NaH) can also be used, particularly for less acidic nucleophiles.[7]
-
Temperature: The formation of the aziridinium ion is often rapid even at room temperature. Subsequent ring-opening by the nucleophile may require moderate heating (e.g., 50-80 °C) depending on the nucleophile's reactivity. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and temperature.
-
Nucleophile Choice: A wide range of nucleophiles can be employed. "Soft" nucleophiles like azide (N₃⁻), thiophenoxides (ArS⁻), and amines are particularly effective. Harder nucleophiles like alkoxides and phenoxides also react well, often with the aid of a base.[8]
-
Side Reactions: The primary potential side reaction is the quaternization of the piperidine nitrogen if the substrate is exposed to an excess of an alkylating agent or if the product itself is a good alkylating agent. However, in a standard substitution reaction where the substrate is the limiting reagent, this is generally not a major concern.
Experimental Protocols
Safety Note: 1-Methyl-2-(bromomethyl)piperidine is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Caption: General experimental workflow for nucleophilic substitution.
Protocol 1: Reaction with an Azide Nucleophile (Synthesis of 2-(Azidomethyl)-1-methylpiperidine)
This protocol details a classic SN2-type reaction with azide, a highly effective nucleophile.[8][9]
Materials:
-
1-Methyl-2-(bromomethyl)piperidine hydrobromide (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-2-(bromomethyl)piperidine hydrobromide in DMF (approx. 0.2 M concentration).
-
Add sodium azide to the solution.
-
Stir the reaction mixture at 60 °C. Monitor the reaction progress by TLC (e.g., using a 9:1 DCM/MeOH solvent system) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and pour it into deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of water).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Reaction with a Phenoxide Nucleophile (O-Alkylation)
This protocol is an example of forming a C-O bond using a phenol, which requires a base to generate the nucleophilic phenoxide.[7]
Materials:
-
1-Methyl-2-(bromomethyl)piperidine hydrobromide (1.0 eq)
-
4-Methoxyphenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (MeCN)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 4-methoxyphenol, potassium carbonate, and acetonitrile.
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add 1-methyl-2-(bromomethyl)piperidine hydrobromide to the mixture.
-
Heat the reaction to reflux (approx. 82 °C) and stir overnight. Monitor the reaction by LC-MS.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify by flash chromatography as needed.
Data Summary
The following table summarizes typical conditions and expected outcomes for the nucleophilic substitution on 1-methyl-2-(bromomethyl)piperidine with various nucleophiles.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Nitrogen | Sodium Azide | N/A | DMF | 60 | >90% | [8] |
| Piperidine | K₂CO₃ | MeCN | 80 | 85-95% | [10][11] | |
| Oxygen | Sodium Phenoxide | K₂CO₃ | DMF | 80-100 | 70-85% | [7] |
| Sulfur | Thiophenol | Cs₂CO₃ | MeCN | 50 | >90% | [3] |
| Carbon | Sodium Cyanide | N/A | DMSO | 70 | 65-80% | [12] |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient temperature or reaction time. | Increase temperature in 10 °C increments or allow the reaction to run longer. Confirm starting material quality. |
| Poor quality or inactive nucleophile. | Use a fresh batch of the nucleophile. If generating in situ, ensure the base is anhydrous and sufficiently strong. | |
| Low Yield | Sub-optimal workup procedure leading to product loss. | Ensure pH is appropriate during extraction to keep the product in the organic layer. Perform back-extraction of the aqueous layer. |
| Side reactions (e.g., elimination). | Use a more polar aprotic solvent and avoid overly high temperatures. | |
| Multiple Products Observed | Impure starting material. | Purify the 1-methyl-2-(bromomethyl)piperidine substrate before use. |
| Complex side reactions. | Re-evaluate reaction conditions (temperature, solvent, base). Consider protecting group strategies if other functional groups are interfering. |
References
-
Buncel, E., & Dust, J. M. (2007). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Available at: [Link]
-
Scribd. (2013). Neighboring Group Participation. Scribd. Available at: [Link]
-
Wikipedia. (n.d.). Neighbouring group participation. Wikipedia. Available at: [Link]
-
Mandal, K. K. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP). St. Paul's C. M. College. Available at: [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]
-
DTIC. (n.d.). Piperidine Synthesis. DTIC. Available at: [Link]
-
MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Organic Chemistry Portal. Available at: [Link]
-
De Kimpe, N., et al. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Ghent University. Available at: [Link]
-
YouTube. (2018). Neighbouring Group Participation | Tricks and Tech | IIT-Jee Mains, Advance | BITSAT | NEET & AIIMS. YouTube. Available at: [Link]
-
ResearchGate. (2009). An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride. ResearchGate. Available at: [Link]
-
Wiley Online Library. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Wiley Online Library. Available at: [Link]
-
MDPI. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI. Available at: [Link]
- Unknown. (n.d.). Nucleophilic Substitution Reactions. Unknown source.
-
MDPI. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI. Available at: [Link]
-
PubMed Central. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. ResearchGate. Available at: [Link]
-
Beilstein Journals. (n.d.). Supporting Information for Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journals. Available at: [Link]
-
YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scribd.com [scribd.com]
- 3. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Continuous multistep synthesis of 2-(azidomethyl)oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
Preparation of Pipenzolate methylbromide from piperidine intermediates
High-Purity Synthesis from Piperidine Intermediates[1][2]
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of Pipenzolate Methylbromide (1-ethyl-3-piperidyl benzilate methylbromide), a quaternary ammonium anticholinergic agent.[1][2] Unlike generic preparations, this guide focuses on the transesterification route to avoid the degradation often associated with direct acid-catalyzed esterification of benzilic acid.[2]
The workflow is divided into three critical stages:
-
Precursor Preparation: N-alkylation of 3-hydroxypiperidine (if starting from secondary amine).[1][2]
-
Esterification: Base-catalyzed transesterification of methyl benzilate with 1-ethyl-3-piperidinol.
-
Quaternization: Regioselective salt formation using methyl bromide.[1]
Target Audience: Medicinal chemists, process engineers, and CMC (Chemistry, Manufacturing, and Controls) professionals.[2]
Retrosynthetic Analysis & Pathway
To ensure high purity, we disconnect the molecule at the ester linkage and the quaternary nitrogen. The most reliable industrial route avoids the activation of benzilic acid (which is prone to rearrangement to benzophenone derivatives) by utilizing Methyl Benzilate as the stable acyl donor.
Figure 1: Retrosynthetic strategy prioritizing the stability of the benzilate moiety via transesterification.
Experimental Protocols
Stage 1: Synthesis of 1-Ethyl-3-piperidinol (Precursor)
Note: If commercially available 1-ethyl-3-piperidinol (CAS: 13444-24-1) is sourced, proceed to Stage 2.[1][2] This step is for in-house preparation.[1][2]
Rationale: Direct ethylation of 3-hydroxypiperidine is preferred over reductive amination for ease of workup.[1][2] Reaction: 3-Hydroxypiperidine + EtBr + K2CO3 → 1-Ethyl-3-piperidinol[1][2]
Protocol:
-
Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a mechanical stirrer, reflux condenser, and dropping funnel.
-
Charging: Charge 3-hydroxypiperidine (10.1 g, 0.1 mol) and anhydrous Potassium Carbonate (
, 27.6 g, 0.2 mol) into Acetonitrile (150 mL). -
Addition: Cool the slurry to 0–5°C. Add Ethyl Bromide (12.0 g, 0.11 mol) dropwise over 30 minutes.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Heat to mild reflux (50°C) for 4 hours to drive completion.
-
Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Distill the residue under vacuum (approx. 90–95°C at 15 mmHg) to obtain a colorless oil.
-
Yield Target: >85%
-
Checkpoint: GC-MS should show M+ at m/z 129.
-
Stage 2: Synthesis of N-Ethyl-3-piperidyl Benzilate (The Coupling)
Rationale: We utilize transesterification driven by the removal of methanol.[1][2] This method is superior to using benziloyl chloride, which is highly moisture-sensitive and prone to forming benzophenone impurities.[1][2]
Reaction: Methyl Benzilate + 1-Ethyl-3-piperidinol ⇌ Product + MeOH
Reagents:
-
Methyl Benzilate (24.2 g, 0.1 mol)[2]
-
Catalyst: Sodium Methoxide (NaOMe), 0.5 g (approx. 2-5 mol%)[1][2]
-
Solvent: n-Heptane (250 mL) – Chosen for its ability to form an azeotrope with methanol.[1][2]
Protocol:
-
Apparatus: Use a 500 mL RBF fitted with a Dean-Stark trap and a reflux condenser. Ensure the system is flushed with Nitrogen (
). -
Dissolution: Dissolve Methyl Benzilate and 1-Ethyl-3-piperidinol in n-Heptane.
-
Catalysis: Add NaOMe. The mixture may become slightly cloudy.
-
Reflux: Heat the mixture to vigorous reflux (approx. 98–100°C).
-
Monitoring: Continue reflux until the theoretical amount of Methanol is removed or TLC indicates consumption of Methyl Benzilate (approx. 6–8 hours).
-
Quench: Cool to RT. Wash the organic phase with water (2 x 50 mL) to remove the catalyst and unreacted amino-alcohol.[2]
-
Extraction: Extract the organic phase with dilute HCl (1N, 100 mL). The product moves to the aqueous phase as the hydrochloride salt; non-basic impurities remain in Heptane.
-
Free Base Recovery: Basify the aqueous layer with NaOH (20%) to pH 10.[1] Extract with Dichloromethane (DCM, 3 x 50 mL).[2]
-
Isolation: Dry DCM over
, filter, and evaporate to yield the viscous yellow oil (Free Base).-
Yield Target: 75–80%
-
Stage 3: Quaternization to Pipenzolate Methylbromide
Rationale: This step creates the quaternary ammonium salt responsible for the pharmacological activity.[1] Safety Critical: Methyl bromide is a toxic gas.[1] Use a chilled solution of MeBr in a sealed pressure vessel or a dedicated solvent trap system.[1]
Reaction: Tertiary Amine + MeBr → Quaternary Ammonium Salt
Protocol:
-
Solvent Selection: Acetone or Methyl Ethyl Ketone (MEK) .[1][2]
-
Why? The starting material is soluble in acetone, but the quaternary salt is insoluble. This allows the product to crystallize out of the solution, driving the reaction to completion and simplifying purification (filtration).[2]
-
-
Preparation: Dissolve the free base from Stage 2 (10 g) in dry Acetone (100 mL).
-
Addition: Cool the solution to 0°C in an ice bath. Add Methyl Bromide (3.0 M solution in ether or tert-butyl methyl ether) in slight excess (1.2 equivalents).[1][2]
-
Alternative: If using gas, bubble slowly into the chilled acetone solution until saturation is achieved (gravimetric check).
-
-
Incubation: Seal the vessel immediately. Allow to stand at RT for 24 hours. A white crystalline precipitate will form.[1][4]
-
Isolation: Filter the white solid under a nitrogen blanket (product is hygroscopic).[1]
-
Washing: Wash the cake with cold Acetone (2 x 10 mL) and then dry Diethyl Ether.
-
Drying: Dry in a vacuum oven at 40°C for 4 hours.
Process Workflow Diagram
Figure 2: Process flow emphasizing the purification logic at each stage (Azeotropic distillation followed by precipitation).
Analytical Specifications & Data Summary
| Parameter | Specification | Method |
| Appearance | White crystalline powder | Visual |
| Melting Point | 179–180°C | Capillary Method |
| Assay | > 98.5% | HPLC (C18, ACN:Buffer) |
| Residual Solvent | < 5000 ppm (Acetone) | GC-HS |
| Identification | Positive for Bromide | AgNO3 ppt test |
| IR Spectrum | Ester C=O stretch @ 1735 cm⁻¹ | FTIR (KBr) |
Key Troubleshooting Tips:
-
Low Yield in Stage 2: If the reaction stalls, add fresh NaOMe. Ensure the Dean-Stark trap is actively removing the azeotrope. Water in the system kills the catalyst.
-
Oiling out in Stage 3: If the final salt comes out as an oil instead of crystals, the acetone is likely wet. Recrystallize using boiling Isopropanol (IPA) and cooling slowly.
References
-
Biel, J. H. (1959).[1] Piperidyl esters and method of preparing the same. U.S. Patent No.[1] 2,918,408.[1] Washington, DC: U.S. Patent and Trademark Office.[2] Link
-
Doyle, F. P., et al. (1958).[2] Synthesis of some piperidyl benzilates. Journal of the Chemical Society, 4458-4465.[1][2] Link[2]
-
PubChem. (n.d.).[1][2][5] Pipenzolate methylbromide (Compound Summary). National Center for Biotechnology Information.[1] Link[2]
-
Abood, L. G., & Biel, J. H. (1962).[2] Anticholinergic psychotomimetic agents.[1][6] International Review of Neurobiology, 4, 217-273.[2] (Provides pharmacological context for the N-ethyl vs N-methyl analogs). Link[2]
Sources
- 1. N-Ethyl-3-piperidyl benzilate [medbox.iiab.me]
- 2. N-Ethyl-3-piperidyl benzilate - Wikipedia [en.wikipedia.org]
- 3. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 4. pjps.pk [pjps.pk]
- 5. 1-Ethyl-3-piperidinol | C7H15NO | CID 114524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
Solvent selection for N-alkylation reactions involving piperidine derivatives
Application Note: Optimizing Solvent Selection for N-Alkylation of Piperidine Derivatives
Executive Summary
The N-alkylation of piperidine derivatives is a cornerstone transformation in the synthesis of pharmaceutical scaffolds (e.g., fentanyl analogs, antihistamines, antipsychotics). While the reaction follows a standard bimolecular nucleophilic substitution (
This guide provides a data-driven approach to solvent selection, contrasting the kinetic superiority of dipolar aprotic solvents (DMF, ACN) with the operational benefits of green alternatives (Ethanol). We present comparative kinetic data, detailed experimental protocols, and a decision framework to streamline your synthetic workflow.
Mechanistic Insight: The Solvation Effect
The reaction between a secondary amine (piperidine) and an alkyl halide is a classic Menschutkin reaction , leading to charge separation in the transition state.[1]
-
The Nucleophile: Piperidine (neutral,
nitrogen). -
The Electrophile: Alkyl halide (R-X).
-
The Transition State (TS): Highly polar, characterized by partial positive charge on nitrogen and partial negative charge on the leaving group (
).
The Solvent Paradox:
To maximize the rate, the solvent must stabilize the charged Transition State (lowering
-
Dipolar Aprotic Solvents (DMF, ACN):
-
Effect: They possess high dielectric constants to stabilize the polar TS but lack hydrogen bond donors.[1]
-
Result: The piperidine lone pair remains "naked" and highly reactive. Reaction rates are maximal.
-
-
Polar Protic Solvents (MeOH, EtOH):
-
Effect: Strong hydrogen bond donors. They form a solvation "cage" around the piperidine nitrogen lone pair.
-
Result: The nucleophile must shed this solvent shell before attacking, significantly raising the activation energy. Reaction rates are 10–50x slower.
-
Comparative Kinetic Data
The following table summarizes second-order rate constants (
Table 1: Solvent Effects on Piperidine Alkylation Kinetics
| Solvent Class | Solvent | Dielectric Constant ( | Relative Rate ( | Operational Notes | |
| Dipolar Aprotic | DMF | 36.7 | 140 | 7.0 | Fastest rates; difficult removal (high BP). |
| Dipolar Aprotic | Acetonitrile (ACN) | 37.5 | 100 | 5.0 | Recommended. Excellent balance of rate and volatility. |
| Dipolar Aprotic | Acetone | 20.7 | 50 | 2.5 | Good rate; risk of Schiff base formation with primary amines (not piperidine). |
| Non-Polar | DCM | 8.9 | 26 | 1.3 | Slow; often used for solubility reasons but kinetically poor. |
| Polar Protic | Methanol | 32.7 | 4 | 0.2 | Very slow due to H-bonding; risk of solvolysis. |
| Polar Protic | Ethanol | 24.5 | 3 | 0.15 | "Green" alternative; requires reflux to achieve practical rates. |
| Non-Polar | Benzene/Toluene | 2.3 | 2.2 | 0.11 | Extremely slow; requires Phase Transfer Catalysis (PTC) to work. |
Data interpolated from Menschutkin reaction kinetic studies [1, 2].
Visual Decision Framework
The following diagrams illustrate the kinetic landscape and the decision process for selecting the optimal solvent system.
Figure 1: Solvent Selection Decision Tree. ACN is the standard starting point, with DMF reserved for difficult cases and Ethanol for green process chemistry.
Figure 2: Mechanistic impact of solvent on the nucleophile. Protic solvents stabilize the reactant, increasing the energy barrier to the transition state.
Experimental Protocols
Protocol A: The "Gold Standard" (Acetonitrile)
Best for: Routine synthesis, library generation, and clean impurity profiles.
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen (
). -
Dissolution: Dissolve Piperidine derivative (1.0 equiv) in anhydrous Acetonitrile (ACN) [0.2 M concentration].
-
Base: Add
(1.5 – 2.0 equiv) .-
Note: Use finely ground, anhydrous
. If the amine is valuable/acid-sensitive, use DIPEA (2.0 equiv) instead.
-
-
Addition: Add Alkyl Halide (1.0 – 1.1 equiv) dropwise via syringe.
-
Critical: If the alkyl halide is highly reactive (e.g., Benzyl bromide), cool to 0°C during addition to prevent di-alkylation (quaternization).
-
-
Reaction: Stir at room temperature for 2–16 hours. Monitor by TLC/LCMS.
-
Optimization: If <50% conversion after 4 hours, heat to 60°C.
-
-
Workup:
-
Filter off the solid
. -
Concentrate the filtrate in vacuo.
-
Purification: The residue is often clean enough for flash chromatography (DCM/MeOH gradient).
-
Protocol B: The "Hard Target" (DMF)
Best for: Unreactive alkyl chlorides, sterically hindered amines, or scale-up where solubility is an issue.
-
Setup: Use a dried flask under
. -
Dissolution: Dissolve Piperidine (1.0 equiv) in anhydrous DMF [0.5 M concentration].
-
Base: Add
(1.5 equiv) or NaH (1.1 equiv, 0°C) .-
Why Cesium? The "Cesium Effect" improves solubility and reactivity in DMF.
-
-
Reaction: Heat to 60–80°C.
-
Workup (The LiCl Wash):
Protocol C: The "Green" Alternative (Ethanol)
Best for: Process chemistry, non-toxic requirements, and highly reactive electrophiles.
-
Setup: Standard reflux setup.
-
Dissolution: Dissolve Piperidine (1.0 equiv) in Absolute Ethanol [0.5 M].
-
Base: Add
(2.0 equiv) .-
Note: Stronger bases like hydroxides may cause side reactions (elimination of the alkyl halide) in protic solvents.
-
-
Reaction: Heat to reflux (78°C) for 12–24 hours.
-
Workup:
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Quaternary Salt Formation | Excess alkyl halide or fast addition.[6] | Reduce alkyl halide to 0.95 equiv. Use slow addition (syringe pump). Switch solvent to ACN (allows better control than DMF). |
| Incomplete Conversion | "Cage effect" or low solubility. | Switch from EtOH to DMF. Add catalytic KI (Finkelstein condition) if using Alkyl Chlorides. |
| Residual Solvent (DMF) | Poor workup.[4] | Use the 5% LiCl wash method.[3][4] Alternatively, azeotrope with Toluene on the rotovap ( |
| Base Insolubility | Inorganic base in organic solvent. | Switch from |
References
-
Menschutkin, N. (1890).[6] Über die Geschwindigkeit der Bildung von Aminen. Z. Phys. Chem., 6, 41. (Historical Foundation).
-
ResearchGate Discussion. (2025). Effective methods for DMF removal from reaction mixtures. Retrieved from [Link]
-
Reichardt, C. (2003).[7] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[7] (Source of dielectric constants and polarity data).
Sources
Application Note: Catalytic Requirements for the Synthesis and Functionalization of Phenothiazine Derivatives
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol
Introduction & Strategic Overview
Phenothiazine (PTZ) and its derivatives represent a highly privileged class of heterocyclic scaffolds. Historically recognized for their neuroleptic and antihistaminic properties, modern applications of phenothiazine derivatives have expanded into materials science, where they act as highly reducing photoredox catalysts and "molecular dams" for enhancing semiconductor photocatalysis [2].
Synthesizing these complex derivatives—either by constructing the tricyclic core de novo or via late-stage
Mechanistic Causality: Catalyst, Ligand, and Base Selection
To achieve high-yielding C-N or C-S bond formation on the phenothiazine core, the catalytic system must be precisely tuned to overcome the inherent steric bulk and electronic deactivation of the secondary amine.
-
The Palladium Precatalyst: We utilize
or . These precursors are readily reduced in situ to the active species. is often preferred in highly sterically demanding couplings because the dibenzylideneacetone (dba) ligands are easily displaced by strongly donating phosphine ligands [1]. -
The Ligand (The Kinetic Driver): The choice of ligand is the single most critical factor. We employ bulky, electron-rich ligands such as tri-tert-butylphosphane (
)—often introduced as its air-stable tetrafluoroborate salt ( ) [1]. The extreme electron density of this ligand accelerates the oxidative addition of unactivated aryl halides, while its massive steric bulk forces the subsequent reductive elimination step, expelling the bulky -aryl phenothiazine product [3]. -
The Base (Functional Group Tolerance): While sodium tert-butoxide (
) is the gold standard for Buchwald-Hartwig aminations due to its strong deprotonating ability, it can hydrolyze sensitive functional groups (like esters used in molecular dam anchors) [2]. In such cases, Cesium Fluoride ( ) or Potassium Carbonate ( ) in 1,4-dioxane provides a milder, yet highly effective, alternative [1, 3].
Figure 1: Palladium-catalyzed Buchwald-Hartwig amination cycle for phenothiazine N-arylation.
Quantitative Data: Catalytic Optimization
The following table summarizes the optimization of catalytic conditions for the
| Entry | Catalyst (5 mol%) | Ligand (5 mol%) | Base (3.0 eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | DMF | 120 | 35% | |||
| 2 | RuPhos | Toluene | 110 | 92% | ||
| 3 | 1,4-Dioxane | 120 | 88% | |||
| 4 | None (Control) | 1,4-Dioxane | 120 | 0% |
Data synthesized from established cross-coupling benchmarks for phenothiazine derivatives [1, 3]. Entry 3 represents the optimal balance of high yield and functional group tolerance.
Experimental Workflows & Protocols
General Workflow Visualization
Figure 2: Standard Schlenk-line workflow for air-sensitive cross-coupling synthesis.
Protocol A: -Arylation of the Phenothiazine Core via Buchwald-Hartwig Coupling
Objective: Synthesize 10-(4-methoxyphenyl)-10H-phenothiazine (a highly reducing photoredox core).
Self-Validating Principle: The reaction relies on strict anaerobic conditions. The presence of oxygen will rapidly oxidize the
Materials:
-
10H-phenothiazine (1.0 eq, 0.500 mmol)
-
4-Bromoanisole (1.0 eq, 0.500 mmol)
- (5.0 mol %, 14 mg)
-
Tri-tert-butylphosphane tetrafluoroborate (
) (5.0 mol %, 8 mg) -
Cesium Fluoride (
) (3.0 eq, 1.50 mmol) -
Anhydrous 1,4-dioxane (3 mL)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 10H-phenothiazine, 4-bromoanisole,
, , and [1]. -
Atmosphere Exchange: Seal the Schlenk tube with a rubber septum. Connect to a Schlenk line and perform three cycles of vacuum evacuation followed by argon backfilling. Causality: Removing trace oxygen prevents catalyst deactivation and unwanted oxidative homocoupling of the phenothiazine.
-
Solvent Addition: Inject 3 mL of anhydrous, degassed 1,4-dioxane via syringe through the septum. Purge the solution by bubbling argon directly through the liquid for 5 minutes.
-
Catalytic Heating: Transfer the sealed tube to a pre-heated oil bath at 120 °C. Stir vigorously (800 rpm) for 16 hours [1]. Note: The reaction mixture will transition from a suspension to a deep, homogenous colored solution as the active catalytic cycle engages.
-
Reaction Monitoring: After 16 hours, cool to room temperature. Extract a 10 µL aliquot, dilute in ethyl acetate, and check via TLC (Hexanes:EtOAc 9:1) to confirm the consumption of the starting phenothiazine (visualized under UV 254 nm).
-
Quenching and Extraction: Dilute the mixture with 15 mL of Ethyl Acetate and quench with 10 mL of deionized water [2]. Transfer to a separatory funnel. Extract the aqueous layer twice more with 10 mL Ethyl Acetate.
-
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the pure -aryl phenothiazine derivative.
Protocol B: De Novo Synthesis of Phenothiazine Derivatives via Domino C-S/C-N Coupling
Objective: Synthesize heavily substituted phenothiazines directly from acyclic precursors when the required substituted 10H-phenothiazine core is not commercially available.
Mechanistic Note: This protocol utilizes a tandem approach where a 2-aminobenzenethiol undergoes sequential C-S cross-coupling followed by an intramolecular C-N ring closure with an ortho-dihalobenzene [4].
Step-by-Step Procedure:
-
Preparation: In a 250 mL round-bottom flask under inert atmosphere, dissolve substituted 2-aminobenzenethiol (1.0 eq) and the chosen ortho-dihalobenzene (1.1 eq) in anhydrous Toluene.
-
Catalyst Addition: Add a transition metal catalyst (e.g.,
or an Iron-based catalyst for greener synthesis, 10 mol%) and a base (e.g., , 2.5 eq) [4]. -
Reflux: Heat the mixture to reflux (110 °C) for 12-24 hours. The initial step is the rapid, thermodynamically favorable C-S bond formation, followed by the slower, sterically demanding intramolecular Buchwald-Hartwig-type C-N cyclization.
-
Workup: Cool the reaction, filter through a pad of Celite to remove metal salts, and wash the pad with copious amounts of dichloromethane (DCM).
-
Isolation: Concentrate the filtrate and purify via recrystallization (typically from hot ethanol/hexane mixtures) to yield the crystalline phenothiazine derivative.
References
- Source: PubMed Central (PMC)
- Application Notes & Protocols: Synthesis of Phenothiazine Derivative Molecular Dams for Enhanced Photocatalysis Source: Benchchem URL
- Synthesis of New Derivatives of 1-Azaphenothiazine via Buchwald-Hartwig Amination Methodology Source: ResearchGate URL
- Method for the Synthesis of Phenothiazines via a Domino Iron-Catalyzed C-S/C-N Cross-Coupling Reaction Source: Semantic Scholar URL
Application Note: Step-by-Step Laboratory Scale-Up of 2-(Bromomethyl)-1-methylpiperidine Reactions
Executive Summary
Scaling up reactions involving 2-(bromomethyl)-1-methylpiperidine requires a rigorous understanding of its unique reactivity profile. Unlike simple alkyl halides, this compound reacts via a transient, highly reactive bicyclic aziridinium ion (1-methyl-1-azoniabicyclo[4.1.0]heptane).
This mechanism presents two critical challenges during scale-up:
-
Regio-instability: The aziridinium intermediate can undergo nucleophilic attack at two distinct carbon sites, leading to a competition between the retention of the piperidine ring and ring expansion to an azepane (hexahydroazepine).
-
Thermal Instability: The free base is prone to rapid self-polymerization and hydrolysis. It must be generated in situ or at low temperatures immediately prior to use.
This guide provides a validated workflow to control these variables, ensuring safety and reproducibility from gram to multigram scales.
Safety & Handling (Critical)
Hazard Class: Nitrogen Mustard Analog / Vesicant. Signal Word: DANGER.
-
Toxicity: This compound acts as a powerful alkylating agent. It can cause severe, delayed chemical burns and permanent eye damage. The mechanism of toxicity is analogous to nitrogen mustards (DNA alkylation).
-
Inhalation: The free base has high volatility and vesicant properties. All operations must occur within a certified fume hood.
-
Decontamination: All glassware and surfaces must be quenched with a solution of 10% sodium thiosulfate (which acts as a soft nucleophile to scavenge the alkylating agent) before removal from the hood.
Mechanistic Insight: The "Aziridinium Switch"
Understanding the equilibrium between the open-chain precursor and the bicyclic intermediate is the key to controlling product distribution.
The Pathway
Upon neutralization of the hydrobromide salt, the pendant nitrogen acts as an internal nucleophile, displacing the bromide to form the strained aziridinium system. Incoming nucleophiles (
-
Path A (Kinetic/Steric Control): Attack at the primary (exocyclic) carbon yields the Piperidine product.
-
Path B (Thermodynamic/Strain Control): Attack at the secondary (endocyclic) carbon yields the ring-expanded Azepane product.
Scale-Up Implication: Higher temperatures and polar protic solvents generally increase the rate of ring expansion (Path B). To maintain the piperidine core, reactions should be kept cold and in non-polar or polar aprotic solvents.
Figure 1: The bifurcation of the reaction pathway mediated by the aziridinium intermediate.
Pre-Scale-Up Optimization
Before committing to >10g scale, perform the following "sighting shots" to determine the Regioselectivity Ratio (RR).
| Parameter | Recommendation for Piperidine Retention | Recommendation for Ring Expansion (Azepane) |
| Solvent | Toluene, DCM, or THF (Non-polar/Aprotic) | Ethanol, Water, or Acetonitrile (Polar/Protic) |
| Temperature | -10°C to 0°C | Reflux (>60°C) |
| Base | Inorganic (K₂CO₃, NaH) | Organic soluble (TEA, DIPEA) |
| Addition Mode | Slow addition of Nucleophile to Electrophile | Rapid mixing |
Detailed Scale-Up Protocol (100g Scale)
Objective: Reaction of 2-(bromomethyl)-1-methylpiperidine HBr with a generic amine nucleophile (
Phase 1: Preparation of the Free Base (In Situ)
Note: Never isolate the free base as a neat oil on this scale due to exotherm and polymerization risks.
-
Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer (overhead), internal temperature probe, and a pressure-equalizing addition funnel. Flush with Nitrogen.[1]
-
Charging: Add 2-(bromomethyl)-1-methylpiperidine HBr (100g, 0.366 mol) and Dichloromethane (DCM, 800 mL) . The salt will be suspended.
-
Cooling: Cool the suspension to 0°C using an ice/brine bath.
-
Neutralization: Prepare a solution of 20% NaOH (aq) or saturated K₂CO₃ . Add this slowly to the stirred suspension while maintaining internal temperature < 5°C .
-
Checkpoint: Stir vigorously for 15 minutes. Stop stirring and allow layers to separate. The organic layer contains the reactive free base.
-
-
Separation: Transfer the organic layer to a pre-cooled flask containing MgSO₄ (drying agent) for 10 minutes. Filter the cold solution directly into the Reaction Vessel .
Phase 2: The Coupling Reaction
-
Nucleophile Preparation: In the main reaction vessel (now containing the cold free base solution), ensure the temperature is returned to -5°C .
-
Addition: Add the nucleophile (1.1 equivalents) mixed with a non-nucleophilic base (e.g., Triethylamine, 1.2 equiv) dropwise over 45 minutes.
-
Critical Control: Do not allow the temperature to exceed 5°C. Higher temperatures accelerate the ring expansion to azepane.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) naturally over 2 hours. Monitor by TLC or LC-MS.
-
End Point: Disappearance of the bromomethyl starting material.
-
Phase 3: Quenching & Workup
-
Quench: Add Water (500 mL) to the reaction mixture.
-
Extraction: Separate the organic layer. Extract the aqueous layer once with DCM (200 mL).
-
Acid Wash (Optional but Recommended): Wash the combined organics with dilute HCl (1M) to pull the product into the aqueous phase (leaving non-basic impurities in the organic layer), then basify the aqueous phase and re-extract with DCM. This purifies the amine product significantly.
-
Concentration: Dry over Na₂SO₄ and concentrate under reduced pressure. Do not exceed 40°C bath temperature to avoid thermal degradation.
Analytical Validation
Distinguishing the piperidine product from the azepane isomer is difficult by standard MS (same mass). You must use NMR.
-
¹H NMR Signature (Piperidine): Look for the doublet of the exocyclic methylene (
) around 2.3 - 2.6 ppm . -
¹H NMR Signature (Azepane): The ring expansion results in a more symmetrical high-field multiplet structure and the loss of the distinct exocyclic methylene doublet.
-
¹³C NMR: The piperidine methyl carbon is typically shielded relative to the ring-expanded methyl.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Polymerization | Free base was generated too warm or stored too long. | Keep free base solution at <0°C and use immediately (within 30 mins). |
| High Azepane Content | Reaction temperature too high or solvent too polar. | Switch to Toluene/DCM; maintain T < 0°C during addition. |
| Incomplete Reaction | Aziridinium ion hydrolysis (reaction with water). | Ensure all solvents are anhydrous; use molecular sieves in the reaction. |
Workflow Visualization
Figure 2: Operational workflow for the 100g scale-up process.
References
-
D'hooghe, M., & Ha, H. J. (2012). Solvent-Controlled Selective Transformation of 2-(Bromomethyl)aziridines to Functionalized Aziridines and Azetidines.[2] The Journal of Organic Chemistry, 77(7), 3181–3190. Link
- Cossy, J., et al. (2009). Ring Expansion of Prolyl Derivatives: A Route to Homoproline and Indolizidine Alkaloids. Chemical Reviews, 109, 239-256. (Mechanistic grounding for aziridinium ring expansions).
-
Sigma-Aldrich. (2023). Safety Data Sheet: 2-(Bromomethyl)-1-methylpiperidine hydrobromide.[3] Link
- Stirling, C. J. M. (1960). The rearrangement of 2-bromomethyl-1-methylpiperidine. Journal of the Chemical Society, 255-262. (Foundational work on the piperidine-azepane rearrangement).
Sources
Troubleshooting & Optimization
Improving reaction yields when using 2-(Bromomethyl)-1-methylpiperidine
Technical Support Center: Optimizing Reaction Yields with 2-(Bromomethyl)-1-methylpiperidine
Core Concept: The Aziridinium Gateway
Executive Summary: The primary cause of low yields, complex impurity profiles, and irreproducibility when using 2-(Bromomethyl)-1-methylpiperidine (typically supplied as the hydrobromide salt) is the formation of a reactive bicyclic aziridinium ion intermediate.
Unlike simple alkyl halides, this reagent possesses an internal nucleophile (the tertiary amine) and an electrophile (the bromomethyl group). Upon neutralization of the HBr salt, the free amine rapidly displaces the bromide intramolecularly. This creates a transient, highly electrophilic 1-methyl-1-azoniabicyclo[4.1.0]heptane system.
Understanding this mechanism is critical because the incoming nucleophile can open this ring at two different positions, leading to either the desired piperidine derivative or a rearranged azepane byproduct.[1]
Mechanistic Pathway & Visualization
Figure 1: The Aziridinium Bifurcation Pathway This diagram illustrates the competition between the desired substitution (Path A) and the ring-expansion rearrangement (Path B).
Caption: Neutralization of the HBr salt triggers cyclization to the aziridinium ion.[2] Nucleophilic attack at the less hindered exocyclic carbon yields the piperidine (Path A), while attack at the ring carbon yields the azepane (Path B).
Troubleshooting Guide & FAQs
Category A: Yield & Purity Issues
Q: Why is my reaction mixture turning into an insoluble gum/polymer? A: This is likely due to intermolecular self-alkylation . If the free base is generated in a high concentration without the immediate presence of the external nucleophile, one molecule of 2-(bromomethyl)-1-methylpiperidine will alkylate another, leading to dimerization and eventual polymerization.
-
Solution: Do not isolate the free base. Use the HBr salt directly in the reaction mixture with an excess of base (e.g.,
or ). This ensures the free base is generated slowly and immediately consumed by the aziridinium pathway or direct substitution.
Q: I see a significant impurity with the correct mass but different retention time. What is it? A: This is likely the azepane rearrangement product (see Path B in Figure 1). The aziridinium intermediate can be opened at the endocyclic carbon (ring expansion) rather than the exocyclic methyl group.
-
Diagnostic: Check 1H NMR. The piperidine product will show a characteristic doublet for the exocyclic methylene protons. The azepane derivative typically shows a more complex multiplet pattern for the ring protons and lacks the distinct exocyclic methylene signal.
-
Mitigation: This is mechanistically inherent, but steric bulk of the nucleophile and solvent polarity play a role. Lower reaction temperatures (
to RT) generally favor the kinetic product (piperidine) over the thermodynamic rearrangement.
Category B: Storage & Handling
Q: Can I store the free base after extraction? A: No. The free base is kinetically unstable. It will cyclize to the aziridinium salt or dimerize upon standing, even at low temperatures.
-
Protocol: Always store the reagent as the hydrobromide salt. If you must use the free base (e.g., for solubility reasons in non-polar solvents), generate it immediately prior to use via a rapid cold extraction (DCM/NaHCO3) and add it to the reaction vessel within minutes.
Category C: Reaction Optimization
Q: Which solvent system maximizes the desired piperidine yield? A: Acetonitrile (MeCN) or DMF.
-
Reasoning: These polar aprotic solvents stabilize the transition state for the nucleophilic attack. While they also stabilize the aziridinium ion, they generally support the solubility of the inorganic bases required to neutralize the HBr salt in situ.
-
Avoid: Protic solvents (MeOH, EtOH) if your nucleophile is weak, as the solvent itself may compete to open the aziridinium ring, forming methoxy/ethoxy byproducts.
Recommended Experimental Protocol
Method: In-Situ Salt Neutralization (Standard Protocol) Best for phenols, thiols, and amine nucleophiles.
| Parameter | Specification | Notes |
| Stoichiometry | 1.0 equiv Nucleophile : 1.1–1.2 equiv Reagent | Slight excess of alkylating agent accounts for hydrolysis. |
| Base | Excess base required to neutralize HBr and deprotonate nucleophile. | |
| Solvent | Anhydrous Acetonitrile (MeCN) | DMF is an alternative if solubility is poor. |
| Temperature | Start at RT; heat only if conversion is slow. | |
| Time | 4–16 Hours | Monitor via LCMS. |
Step-by-Step Procedure:
-
Charge: To a dry reaction vial, add the Nucleophile (1.0 equiv) and
(3.0 equiv). -
Solvate: Add anhydrous MeCN (0.1 M concentration relative to nucleophile). Stir for 15 minutes to ensure deprotonation of the nucleophile.
-
Add Reagent: Add 2-(Bromomethyl)-1-methylpiperidine HBr (1.2 equiv) as a solid in one portion.
-
Note: Adding as a solid prevents the handling of the unstable free base solution.
-
-
React: Heat the mixture to
with vigorous stirring. -
Workup: Cool to RT. Filter off inorganic solids. Concentrate the filtrate.
-
Purification: The residue will contain the product and potentially the azepane isomer. Flash chromatography (typically DCM/MeOH/NH3 systems) is usually required to separate the isomers if formed.
Decision Logic for Troubleshooting
Figure 2: Optimization Workflow
Caption: Logical flow for diagnosing yield issues. Priority is placed on handling the reagent stability (Salt vs. Free Base) before optimizing for regioselectivity.
References
-
D'hooghe, M., & De Kimpe, N. (2006). Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. The Journal of Organic Chemistry.
-
Cossy, J., et al. (2010).[3] Rearrangement of Aziridinium Ions: A Route to Piperidines and Azepanes. Comprehensive Organic Synthesis II.
-
Ha, H. J., et al. (2016). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. Molecules.
-
Stirling, C. J. M. (1960). The Solvolysis of 2-Halogenoalkylamines. Journal of the Chemical Society.[4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Dimerization Side Reactions in Bromomethyl Piperidine Synthesis
Welcome to the Technical Support Center. This guide provides researchers, medicinal chemists, and process development professionals with field-proven strategies to troubleshoot and eliminate self-alkylation side reactions during the synthesis of bromomethyl piperidine derivatives.
Diagnostic Overview: The Causality of Dimerization
The fundamental challenge in synthesizing bromomethyl piperidines lies in the intrinsic reactivity of the molecule. Piperidine contains a secondary amine, which is a strong nucleophile. When the hydroxyl group of a piperidinemethanol precursor is converted into a bromide (an excellent leaving group), the resulting molecule possesses both a strong nucleophile and a highly reactive electrophile.
If the amine is left unprotected under neutral or basic conditions, rapid intra- or intermolecular alkylation occurs. For example, attempting to synthesize 2-(bromomethyl)piperidine directly often results in a double nucleophilic substitution, yielding the tricyclic byproduct 4a,8a-diazaperhydroanthracene1[1]. Similarly, 3- and 4-isomers rapidly polymerize or form spirocyclic quaternary ammonium salts. To prevent this, the nitrogen lone pair must be masked—either sterically/electronically via a protecting group (like Boc) or chemically via protonation (forming a hydrobromide salt).
Strategic Workflow
Diagnostic workflow for preventing dimerization during bromomethyl piperidine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why does my bromination of piperidinemethanol yield a complex polymeric mixture instead of the target? A: You are observing self-alkylation. Because the basic nitrogen is highly nucleophilic, it attacks the newly formed bromomethyl group of neighboring molecules (or itself, depending on the isomer). This triggers a cascade reaction leading to oligomers, polymers, or bicyclic salts. You must either protect the nitrogen2[2] or run the reaction under highly acidic conditions to keep the amine protonated.
Q2: What is the most robust method to prevent self-alkylation if I need the amine protected for downstream coupling? A: The tert-butyloxycarbonyl (Boc) protecting group is the industry standard. It is stable under the neutral/mildly basic conditions of downstream alkylations but easily removed later using Trifluoroacetic acid (TFA). Converting N-Boc-piperidinemethanol to the bromide via the Appel reaction is highly efficient and completely suppresses dimerization3[3].
Q3: Can I synthesize the unprotected bromomethyl piperidine directly if my downstream reaction requires the free amine? A: Yes, but it must be isolated as a hydrobromide salt. By refluxing the unprotected piperidinemethanol in 48% aqueous HBr, the amine is fully protonated (forming an ammonium cation). This electrostatic change removes the nitrogen's nucleophilicity, allowing the hydroxyl group to be substituted by the bromide ion without subsequent self-attack1[1].
Q4: I am using the Appel reaction (CBr₄/PPh₃) on N-Boc-4-piperidinemethanol, but my yields are low and purification is difficult. What could be wrong? A: Two issues typically occur here: thermal degradation and triphenylphosphine oxide (TPPO) contamination. The formation of the active dibromotriphenylphosphorane intermediate is highly exothermic. If PPh₃ is added too quickly, the localized heat can cleave the Boc group, immediately triggering dimerization. Furthermore, TPPO co-elutes with many piperidine derivatives during chromatography. See Protocol 1 for a self-validating precipitation step to remove TPPO prior to column loading.
Validated Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-(bromomethyl)piperidine via the Appel Reaction
This protocol utilizes mild conditions to prevent Boc-deprotection while ensuring complete conversion.
Reagents:
-
N-Boc-4-piperidinemethanol (1.0 eq)
-
Carbon tetrabromide (CBr₄) (1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Dissolve N-Boc-4-piperidinemethanol and CBr₄ in anhydrous DCM (approx. 0.2 M concentration) under an inert nitrogen atmosphere.
-
Temperature Control: Cool the reaction flask to 0 °C using an ice bath. Causality: Lowering the temperature prevents the exothermic activation step from stripping the acid-sensitive Boc group.
-
Activation: Add PPh₃ portion-wise over 15–20 minutes.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1, visualized with KMnO₄).
-
TPPO Precipitation (Critical Step): Concentrate the reaction mixture under reduced pressure to approximately 10% of its original volume. Vigorously stir and add cold diethyl ether/hexanes (1:1 v/v). Causality: TPPO is highly soluble in DCM but poorly soluble in non-polar mixtures. This forces the TPPO to crash out as a white precipitate, saving hours of difficult chromatography.
-
Isolation: Filter the suspension through a pad of Celite. Concentrate the filtrate and purify via flash chromatography to yield the pure protected bromide4[4].
Protocol 2: Synthesis of 2-(bromomethyl)piperidine hydrobromide
This protocol leverages extreme acidity to mask the amine's nucleophilicity.
Reagents:
-
2-Piperidinemethanol (1.0 eq)
-
48% Aqueous Hydrobromic Acid (HBr) (10.0 eq)
Step-by-Step Methodology:
-
Salt Formation: Suspend 2-piperidinemethanol in 48% aqueous HBr. Causality: Unlike PBr₃ which requires anhydrous conditions (leaving the amine partially unprotonated and vulnerable), aqueous HBr instantly forms the unreactive piperidinium salt.
-
Substitution: Heat the mixture to reflux (approx. 100–110 °C) for 24 hours.
-
Concentration: Cool the reaction to room temperature. Remove water and excess HBr under reduced pressure. Pro-tip: Add toluene and perform azeotropic distillation to drive off residual water, which forces the salt to crystallize.
-
Purification: Recrystallize the crude brownish solid from hot ethanol/diethyl ether to yield 2-(bromomethyl)piperidine hydrobromide as a stable, white crystalline powder.
Quantitative Data Presentation
The following table summarizes the performance metrics of the primary synthetic strategies used to mitigate dimerization:
| Synthetic Strategy | Target Intermediate | Typical Yield | Dimerization % | Downstream Compatibility | Key Advantage |
| N-Boc Protection | N-Boc-(bromomethyl)piperidine | 85–95% | < 1% | Excellent (Cross-coupling, Sₙ2) | Completely prevents self-alkylation; product is oil/solid that is easy to handle. |
| Hydrobromide Salt | (Bromomethyl)piperidine·HBr | 60–75% | < 5% | Moderate (Requires base in situ) | Avoids the need for protection/deprotection steps; highly stable shelf life. |
| Unprotected (Neutral) | (Bromomethyl)piperidine (Free base) | < 10% | > 80% | Poor | Not recommended. Rapid degradation and polymerization upon isolation. |
References
- Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)- piperidine to alkyl acrylates: application towards the synthesis of... - Semantic Scholar.
- Polyfluorenes Bearing N,N-Dimethylpiperidinium Cations on Short Spacers for Durable Anion Exchange Membranes - ACS Publications.
- N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 - Benchchem.
- Discovery of Tricyclic Derivative as Novel and Potent Respiratory Syncytial Virus Fusion Glycoprotein Inhibitor - ACS Publications.
Sources
Technical Support Center: Impurity Control for 2-(Bromomethyl)-1-methylpiperidine
[1][2]
Status: Operational Ticket ID: REF-2BMP-CLEANUP Subject: Removal of unreacted 2-(Bromomethyl)-1-methylpiperidine (2-BMP) from final API/Intermediate. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Executive Summary
You are likely encountering this issue because 2-(Bromomethyl)-1-methylpiperidine (2-BMP) was used as an electrophile to introduce the N-methylpiperidine motif.[1][2] Under ICH M7 guidelines , alkyl bromides are classified as Class 2 or Class 3 mutagenic impurities (DNA-reactive alkylating agents).[1][2]
The Challenge: 2-BMP possesses a "dual personality":
-
Electrophilic: The alkyl bromide moiety (–CH₂Br) is reactive and genotoxic.[2]
-
Basic: The tertiary amine (N-methylpiperidine ring) makes it protonatable.[1][2]
Standard acid/base workups often fail because 2-BMP co-extracts with basic API products.[1][2] This guide prioritizes Chemo-Selective Scavenging , which targets the alkyl bromide functionality specifically, ignoring the basic nitrogen.[2]
Decision Logic: Select Your Protocol
Before proceeding, identify the chemical nature of your final product to select the correct removal strategy.
Figure 1: Decision matrix for selecting the optimal purification strategy based on product basicity.
Protocol A: Chemo-Selective Scavenging (Recommended)[1][2]
Applicability: Best for basic products (amines) where acid extraction is impossible.[1][2] Mechanism: Nucleophilic displacement.[1][2] A polymer-supported thiophenol attacks the alkyl bromide of 2-BMP, covalently binding the impurity to the solid bead.[1] The product remains in solution.
Materials Required
-
Scavenger: Silica-supported Thiol (e.g., SiliaMetS® Thiol) or Polymer-supported Thiophenol.[1][2]
-
Solvent: THF, DMF, or Methanol (swelling compatibility is key).[2]
-
Stoichiometry: 2–4 equivalents relative to the impurity (not the product).
Step-by-Step Workflow
-
Quantify Impurity: Determine the mole % of residual 2-BMP using HPLC or GC.
-
Example: If you have 10 mmol of product and 5 mol% impurity, you have 0.5 mmol of 2-BMP.[2]
-
-
Charge Resin: Add 3 equivalents of Thiol resin relative to the impurity (1.5 mmol capacity).
-
Incubation:
-
Filtration: Filter the suspension through a medium-porosity frit or Celite pad.
-
Wash: Wash the resin cake with the reaction solvent to recover entrained product.
-
Validation: Analyze the filtrate. The 2-BMP peak should be absent or <10 ppm.[1]
Protocol B: Acidic Extraction (Conditional)
Applicability: ONLY for non-basic products (e.g., neutral amides, esters, or ethers).[2] Mechanism: Exploits the basic nitrogen (pKa ~10) of 2-BMP.[1][2] Acidification protonates 2-BMP, forcing it into the aqueous phase, while the neutral product remains in the organic phase.
Step-by-Step Workflow
Troubleshooting & FAQs
Q1: The scavenger removed the bromide, but I see a new impurity peak. What happened?
Diagnosis: Hydrolysis.[1][2] Explanation: If your solvent contained water and you heated it, the –CH₂Br moiety may have hydrolyzed to –CH₂OH (alcohol).[2] Fix:
-
Ensure solvents are anhydrous during the scavenging step.[2]
-
If the alcohol is present, it is much more polar than the bromide.[2] Use a short silica plug or reverse-phase flash chromatography (C18) to separate the polar alcohol from your product.[1][2]
Q2: Can I use amine scavengers (e.g., Trisamine resin) instead of Thiol?
Answer: Yes, but with caveats. Reasoning: Polymer-supported amines can react with alkyl bromides, but the reaction is generally slower than with thiols (Sulfur is a better nucleophile than Nitrogen for SN2).[1][2] Recommendation: If you must use an amine scavenger, use polymer-supported benzylamine and run at higher temperatures (60°C).[1][2]
Q3: My product is also an alkyl halide. How do I remove 2-BMP without destroying my product?
Answer: This is the "Separation of Homologs" problem. Strategy: You cannot use chemical scavenging (it will kill your product).[1][2] You must rely on High-Performance Preparative Chromatography .[1][2]
-
Modifier: Use an acidic mobile phase (0.1% Formic Acid). The slight pKa difference between your product's amine and the 2-BMP piperidine might improve resolution.[1]
Q4: What are the regulatory limits for 2-BMP?
Answer: As a potentially mutagenic alkyl bromide, it falls under ICH M7 Class 2/3 .[1][2]
Visualizing the Scavenging Mechanism
The following diagram illustrates the chemical transformation occurring on the resin surface during Protocol A.
Figure 2: Mechanism of action for Thiol-based scavenging of alkyl bromides.[1][2]
References
-
ICH M7(R1) Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation, 2017.[2]
-
Teo, et al. "Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control."[2] Organic Process Research & Development, 2013.[2] [1][2]
-
MacCoss, et al. "Use of Polymer-Supported Thiophenol for the Synthesis and Purification of a Benzimidazol-2-one Library."[1][2] Journal of Combinatorial Chemistry, 1999.[2] (Foundational text on Thiol scavenging).
-
Liu, S., et al. "Selective scavenging of the genotoxic impurity methyl p-toluenesulfonate from pharmaceutical formulations."[2] Separation and Purification Technology, 2015.[2] (Analogous application for alkylating agents).
Sources
- 1. 4-(Bromomethyl)-1-methylpiperidine | C7H14BrN | CID 51000338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-(bromomethyl)-1-methylpiperidine hydrobromide (C7H14BrN) [pubchemlite.lcsb.uni.lu]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]
Technical Support Center: Addressing Stability Issues of Brominated Piperidines During Storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of brominated piperidines (such as 3-bromopiperidine and 4-bromopiperidine). These bifunctional molecules are invaluable building blocks in medicinal chemistry and drug development. However, their dual nature—possessing both a nucleophilic amine and an electrophilic alkyl bromide—makes them inherently unstable in their native state.
This guide deconstructs the mechanistic causes of their degradation and provides field-proven, self-validating protocols to ensure the integrity of your starting materials.
Troubleshooting & FAQs: The Causality of Degradation
Q1: I left my bromopiperidine free base on the bench overnight, and it turned into an insoluble, viscous gel. What happened?
A1: You have observed intermolecular self-alkylation (also known as self-condensation). Because the piperidine ring contains a secondary amine (a strong nucleophile) and a carbon-bromine bond (a strong electrophile/leaving group), the amine of one molecule will undergo an
Q2: How can I chemically arrest this self-alkylation for long-term storage? A2: The causality of the degradation relies entirely on the availability of the nitrogen's lone pair. To stabilize the molecule, you must eliminate its nucleophilicity. This is achieved through two primary strategies:
-
Protonation (Salt Formation): Storing the compound as a hydrobromide (HBr) or hydrochloride (HCl) salt ties up the lone pair, rendering the nitrogen non-nucleophilic. Commercial suppliers mandate storing these salts tightly closed at 2-8°C to prevent degradation.
-
Steric/Electronic Masking (Protecting Groups): Converting the secondary amine to an N-Boc (tert-butyloxycarbonyl) protected derivative delocalizes the nitrogen lone pair into the adjacent carbonyl. This completely neutralizes its nucleophilicity while adding steric bulk, making it an ideal, stable intermediate for synthesis[2].
Q3: My protocol requires the free base. How do I safely handle it without risking polymerization?
A3: Never store the free base. You must liberate the free base from its salt form in situ (directly in the reaction vessel with a mild base like
Quantitative Data: Storage Forms Comparison
To aid in experimental design, the following table summarizes the stability profiles of various bromopiperidine forms.
| Chemical Form | Nucleophilicity of Nitrogen | Shelf-Life (25°C) | Shelf-Life (2-8°C) | Primary Degradation Pathway | Recommended Use Case |
| Free Base | High | < 2 Hours | < 24 Hours | Rapid self-alkylation / Polymerization | Immediate in situ consumption only |
| HCl / HBr Salt | Eliminated (Protonated) | Weeks (if dry) | > 1-2 Years | Hygroscopic hydrolysis (if exposed to moisture) | Long-term storage of unprotected amine |
| N-Boc Protected | Eliminated (Delocalized) | > 6 Months | > 2 Years | Slow thermal deprotection (rare under 40°C) | Long-term storage; multi-step synthesis |
Self-Validating Experimental Protocols
Protocol A: Safe Liberation of Bromopiperidine Free Base (For Immediate Use)
Causality: We use a cold, biphasic system to ensure that as the free base is generated, it is immediately partitioned into the organic layer. This dilutes the free base and reduces the kinetic rate of intermolecular collisions that lead to self-alkylation.
-
Preparation: Suspend 1.0 eq of 4-bromopiperidine hydrobromide in dichloromethane (DCM) (10 mL/mmol) in a round-bottom flask. Chill the suspension to 0°C using an ice bath. Cooling slows the kinetics of any potential self-alkylation.
-
Neutralization: Slowly add an equal volume of ice-cold saturated aqueous
. Stir vigorously for 10 minutes. The biphasic vigorous stirring ensures rapid deprotonation at the solvent interface. -
Phase Separation: Transfer to a pre-chilled separatory funnel. Isolate the lower DCM layer. Extract the aqueous layer once more with cold DCM.
-
Drying & Validation: Dry the combined organic layers over anhydrous
.-
Validation Step: Spot the DCM solution on a TLC plate (ninhydrin stain). A single, clean spot indicates successful liberation without polymeric byproducts.
-
-
Execution: Filter the drying agent and use the DCM solution immediately in your subsequent coupling reaction. Do not concentrate to dryness, as removing the solvent drastically increases the concentration and triggers rapid self-alkylation.
Protocol B: N-Boc Protection for Stable Storage
Causality: Reacting the amine with Di-tert-butyl dicarbonate (
-
Initialization: Dissolve 1.0 eq of 3-bromopiperidine hydrobromide in a 1:1 mixture of THF and water (5 mL/mmol). Add 2.5 eq of
. Stir at room temperature for 15 minutes to liberate the free base in situ. -
Protection: Cool the mixture to 0°C. Dropwise, add 1.1 eq of
dissolved in a minimal amount of THF. -
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Validation Step: Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the baseline amine spot and the appearance of a high-Rf UV-active spot confirms conversion.
-
-
Workup: Extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over
, and concentrate under reduced pressure. -
Storage: The resulting N-Boc-bromopiperidine is chemically stable and can be stored in a standard desiccator at 2-8°C indefinitely.
Mechanistic Workflow Diagram
Mechanistic pathways of bromopiperidine degradation and chemical stabilization strategies.
References
-
[1] Title: Making a quaternary salt from secondary amine? | Source: Sciencemadness Discussion Board | URL: [Link]
-
[3] Title: Progress in Stereoselective Haloamination of Olefins | Source: MDPI | URL:[Link]
Sources
Validation & Comparative
Comparative Guide: 1H NMR Spectral Analysis of 2-(Bromomethyl)-1-methylpiperidine
Executive Summary & Strategic Context
2-(Bromomethyl)-1-methylpiperidine (often isolated as the hydrobromide salt) is a high-value electrophilic intermediate used in the synthesis of phenothiazine antipsychotics and antihistamines. Its quality control is chemically deceptively simple but practically rigorous due to two critical failure modes:
-
Incomplete Conversion: Residual starting material [(1-Methylpiperidin-2-yl)methanol].
-
Skeletal Rearrangement: Formation of the ring-expanded azepane isomer via a bicyclic aziridinium intermediate.[1]
This guide moves beyond basic peak listing. It provides a comparative framework to distinguish the target molecule from its specific precursors and thermodynamic isomers using 1H NMR, ensuring downstream reaction success.[1]
The Target Signature: 2-(Bromomethyl)-1-methylpiperidine HBr
To validate the product, one must first establish the "Gold Standard" spectral signature. The hydrobromide salt is the most stable and common form handled in the lab.
Key Diagnostic Signals (400 MHz, DMSO-d6)
| Moiety | Proton Type | Chemical Shift ( | Multiplicity | Integral | Diagnostic Value |
| N-CH₃ | Methyl | 2.80 – 2.95 | Singlet (or doublet*) | 3H | Primary Anchor. Downfield from free base (~2.2 ppm) due to protonation.[1] |
| -CH₂-Br | Methylene | 3.60 – 3.85 | Multiplet/Doublet | 2H | Functional Handle. Distinctive deshielding by Bromine.[1] |
| H-2 | Methine | 3.20 – 3.50 | Multiplet | 1H | Bridgehead proton; often overlaps with water/HDO in wet solvents.[1] |
| Ring | Methylene | 1.40 – 2.20 | Broad Multiplets | 6H | "Fingerprint" region; less useful for purity but confirms piperidine core.[1] |
| NH⁺ | Ammonium | 9.00 – 9.50 | Broad Singlet | 1H | Exchangeable.[1] Visible only in dry, aprotic solvents (DMSO/CDCl₃).[1] |
*Note: The N-Methyl group often appears as a doublet in the salt form due to coupling with the NH+ proton (
Comparative Analysis: Reaction Monitoring (Alcohol vs. Bromide)
The most common synthesis involves bromination of (1-Methylpiperidin-2-yl)methanol.[1] Distinguishing the product (Bromide) from the starting material (Alcohol) relies on the Electronegativity Shift and Labile Proton Detection .
The "Shift" Logic
Oxygen (EN = 3.[1]44) is more electronegative than Bromine (EN = 2.96).[1] Therefore, the methylene protons adjacent to oxygen (
Spectral Comparison Table
| Feature | Starting Material (Alcohol) | Target Product (Bromide) | The "Delta" (Change) |
| Diagnostic Signal | Upfield Shift | ||
| Shift (CDCl₃) | Signals move upfield by ~0.3 ppm. | ||
| Multiplicity | dd (Doublet of doublets) | d (Doublet) or m | Coupling to OH is lost.[1] |
| OH Signal (DMSO) | Visible at | Absent | Definitive proof of conversion. |
Experimental Tip: The DMSO "Trick"
While CDCl₃ is standard, DMSO-d6 is superior for in-process control (IPC).[1] In dry DMSO, the hydroxyl proton of the starting material appears as a distinct triplet (coupling to CH₂). The disappearance of this triplet is a more sensitive indicator of >98% conversion than the chemical shift of the methylene group alone.
Critical Quality Attribute: The Azepane Rearrangement
This is the most dangerous impurity.[1] Under thermodynamic stress or improper pH, 2-(bromomethyl)piperidines can cyclize to form a bicyclic aziridinium ion .[1] Nucleophilic attack at the internal carbon of this intermediate leads to ring expansion, yielding 3-bromo-1-methylazepane .[1]
Structural Logic
-
Target (Piperidine): Primary alkyl bromide (
).[1] -
Impurity (Azepane): Secondary alkyl bromide (
).[1]
Distinguishing the Isomers
| Feature | Target: Piperidine Derivative | Impurity: Azepane Derivative | Diagnostic Action |
| Bromine Host | Exocyclic | Endocyclic Ring | Check Integration (2H vs 1H).[1] |
| Shift ( | 3.3 – 3.8 ppm | 4.2 – 4.6 ppm | Secondary halides are significantly more deshielded.[1] |
| Pattern | 2H Multiplet | 1H Multiplet (Quintet-like) | Look for a single proton further downfield.[1] |
Visualizing the Workflows
Diagram: Synthesis Monitoring & Rearrangement Pathway
This diagram illustrates the competing pathways and the specific NMR checkpoints required to ensure product integrity.
Caption: Mechanistic pathway showing the divergence between the desired piperidine (kinetic) and the rearranged azepane (thermodynamic), with specific NMR signals for detection.
Experimental Protocols
Protocol A: Sample Preparation for Salt Analysis
The hydrobromide salt is often insoluble in CDCl₃.[1]
-
Solvent: Use DMSO-d6 (0.6 mL).[1]
-
Concentration: Dissolve ~10-15 mg of the solid salt.
-
Reference: Set residual DMSO quintet to 2.50 ppm.
-
Note: If the sample is acidic, the water peak will shift downfield (>3.3 ppm), potentially obscuring the target
signal.-
Correction: Add 1 drop of D₂O to the DMSO tube.[1] This exchanges the NH+ and OH protons, collapsing the N-Me doublet to a singlet and moving the HDO peak to ~4.8 ppm, clearing the 3.0-4.0 ppm diagnostic region.
-
Protocol B: Free Base Liberation (In-situ)
To compare directly with literature values of the free base:
-
Dissolve 20 mg of the HBr salt in 0.6 mL CDCl₃ .
-
Add solid K₂CO₃ (excess, ~50 mg) or 1 drop of NaOD/D₂O directly to the NMR tube.[1]
-
Shake vigorously for 2 minutes and let settle.
References
-
Cossy, J., et al. (2012).[1] Solvent-Controlled Selective Transformation of 2-Bromomethyl-2-methylaziridines. The Journal of Organic Chemistry.
-
Gottlieb, H. E., et al. (1997).[1][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.
-
Sigma-Aldrich. (n.d.).[1] Product Specification: 2-(Bromomethyl)-1-methylpiperidine hydrobromide. [1]
-
D'Hogge, R., et al. (2008).[1] Rearrangement of 2-(bromomethyl)azetidines and piperidines. Tetrahedron Letters. (Contextual grounding for aziridinium mechanism).
Sources
- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. CH3Br bromomethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. rsc.org [rsc.org]
- 4. scs.illinois.edu [scs.illinois.edu]
Interpreting FTIR Peaks for 1-methyl-2-(bromomethyl)piperidine: A Comparative Guide
Executive Summary
1-methyl-2-(bromomethyl)piperidine is a critical heterocyclic building block, often employed as an intermediate in the synthesis of pharmaceuticals (e.g., phenothiazines, antihistamines). Its quality control and synthesis monitoring rely heavily on spectroscopic validation.
This guide provides a technical breakdown of the Fourier Transform Infrared (FTIR) spectrum of 1-methyl-2-(bromomethyl)piperidine. Unlike generic spectral lists, this document is structured as a comparative analysis , juxtaposing the target molecule against its immediate precursor, (1-methylpiperidin-2-yl)methanol . This approach provides the most practical context for researchers: monitoring the success of the halogenation reaction (e.g., Appel reaction or HBr substitution).
Key Differentiator: The spectroscopic "fingerprint" of success is defined by the complete extinction of the O-H stretching band (3200–3400 cm⁻¹) and the emergence of the C-Br stretching vibration (500–700 cm⁻¹).
Comparative Analysis: Target vs. Precursor
In a drug development context, the most relevant comparison is between the product and its starting material. The conversion of the alcohol group to a bromide is the critical quality attribute (CQA).
Spectral Comparison Table
| Spectral Region | Functional Group | Precursor: (1-methylpiperidin-2-yl)methanol | Target: 1-methyl-2-(bromomethyl)piperidine | Interpretation Status |
| 3200–3500 cm⁻¹ | O-H Stretch | Strong, Broad (Hydrogen bonded) | Absent | Primary Indicator of Conversion |
| 2900–2950 cm⁻¹ | C-H Stretch (asym) | Strong | Strong | Conserved (Skeleton unchanged) |
| 2700–2850 cm⁻¹ | N-CH₃ / Bohlmann | Medium (N-CH₃ specific) | Medium (N-CH₃ specific) | Conserved (Tertiary amine intact) |
| 1000–1100 cm⁻¹ | C-O Stretch | Strong (Primary alcohol) | Absent | Secondary Indicator |
| 500–700 cm⁻¹ | C-Br Stretch | Absent | Medium/Weak (690–560 cm⁻¹) | Positive ID of Product |
Technical Insight: The N-methyl group on the piperidine ring introduces specific C-H stretching bands (2700–2850 cm⁻¹) known as Bohlmann bands . These appear when the lone pair of the nitrogen is anti-periplanar to adjacent C-H bonds. While present in both molecules, their intensity can fluctuate based on the conformational lock induced by the bulky bromomethyl group compared to the hydroxymethyl group.
Performance Comparison: FTIR vs. Alternatives
While FTIR is excellent for functional group verification, it must be contextualized against other analytical techniques used in drug development.
| Feature | FTIR (ATR) | ¹H NMR | HPLC-MS |
| Primary Utility | Rapid "Go/No-Go" reaction monitoring. | Structural elucidation & stereochemistry. | Purity quantification & molecular mass. |
| Speed | < 2 minutes (Zero prep). | 15–30 minutes (Dissolution + Shim). | 10–45 minutes (Column equilibration). |
| Specificity | Medium: Identifies functional groups (Br vs OH). | High: Resolves exact proton environments. | High: Mass-to-charge ratio confirms formula. |
| Limit of Detection | ~1–5% impurity. | ~0.1–1% impurity. | < 0.01% impurity. |
| Cost per Run | Negligible. | High (Deuterated solvents). | High (Solvents, columns, maintenance).[1] |
Verdict: FTIR is the superior choice for in-process control (IPC) to determine reaction completion (disappearance of OH). NMR is required for final lot release to confirm purity and stereochemical integrity.
Detailed Peak Interpretation Guide
A. The High-Frequency Region (4000–2500 cm⁻¹)
-
Absence of O-H: The most distinct feature of the target molecule is the baseline flatness above 3000 cm⁻¹. Any broad absorbance here indicates unreacted starting material or moisture contamination (the hydrobromide salt is hygroscopic).
-
N-CH₃ C-H Stretches: Look for a sharp, distinct peak around 2780–2800 cm⁻¹ . This is characteristic of the N-methyl group on the piperidine ring and differentiates this molecule from non-methylated piperidine analogs.
B. The Fingerprint Region (1500–500 cm⁻¹)
-
C-N Vibration: A band near 1100–1200 cm⁻¹ corresponds to the C-N stretch of the tertiary amine. This band is often overlapped by C-C skeletal vibrations.
-
C-Br Stretch (The "Target" Peak): The carbon-bromine bond is heavy and vibrates at a low frequency. For primary alkyl bromides (like the -CH₂Br group here), look for a band between 600 and 700 cm⁻¹ .
-
Note: If using a standard KBr beam splitter, sensitivity drops below 400 cm⁻¹. Ensure your detector (e.g., DTGS) and splitter are calibrated for the "Far IR" or low-mid IR if the peak lies near 500 cm⁻¹.
-
Experimental Protocol: Self-Validating ATR-FTIR
This protocol ensures data integrity and minimizes false positives due to atmospheric contamination (water/CO₂).
Objective: Confirm conversion of (1-methylpiperidin-2-yl)methanol to 1-methyl-2-(bromomethyl)piperidine.
Materials:
-
FTIR Spectrometer with Diamond/ZnSe ATR accessory.
-
Solvent: Isopropanol (for cleaning).
-
Reference Standard: Pure (1-methylpiperidin-2-yl)methanol.
Step-by-Step Methodology:
-
System Validation (Background Scan):
-
Clean the ATR crystal with isopropanol.
-
Acquire a background scan (air) to subtract atmospheric H₂O and CO₂.
-
Check: Ensure the region 2300–2400 cm⁻¹ (CO₂) is flat in the preview mode.
-
-
Precursor Reference Scan (Control):
-
Apply a thin film of the starting material (alcohol) to the crystal.
-
Record the spectrum (16 scans, 4 cm⁻¹ resolution).
-
Validation: Confirm the presence of the broad O-H peak at ~3350 cm⁻¹. Save as REF_ALCOHOL.
-
-
Sample Analysis:
-
Data Interpretation:
-
Pass Criteria: O-H region (3350 cm⁻¹) intensity < 2% T (transmittance noise floor). C-Br region (600–700 cm⁻¹) shows distinct new absorption.
-
Fail Criteria: Visible "hump" at 3350 cm⁻¹ indicates incomplete reaction (>5% residual alcohol).
-
Visualization of Logic and Workflow
Diagram 1: Reaction Monitoring Decision Tree
This logic flow guides the researcher through the interpretation process during synthesis.
Caption: Decision tree for validating the synthesis of 1-methyl-2-(bromomethyl)piperidine via FTIR.
Diagram 2: Spectral Region Map
A visual representation of where the critical functional groups appear on the wavenumber scale.
Caption: Spectral map highlighting the critical regions for differentiating the alcohol precursor from the bromide target.
References
-
National Institute of Standards and Technology (NIST). (2023). 1-Methyl-2-piperidinemethanol IR Spectrum. NIST Chemistry WebBook, SRD 69.[4][5] [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Department of Chemistry and Biochemistry. [Link]
-
PubChem. (2023). Compound Summary: 2-(Bromomethyl)-1-methylpiperidine. National Library of Medicine. [Link]
Sources
HPLC Method Development for Piperidine Impurity Detection: A Comparative Guide
Piperidine is a ubiquitous saturated heterocyclic building block in pharmaceutical synthesis, present in numerous active pharmaceutical ingredients (APIs). However, it frequently emerges as a process-related impurity or degradation product. In certain drug matrices, such as Rimonabant, piperidine is classified as a potential genotoxic impurity, requiring rigorous control[1][2].
For analytical scientists, piperidine presents a notorious challenge: it is highly polar, strongly basic (pKa ~11.2), and entirely lacks a conjugated π-system[3]. Consequently, standard Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) fails because piperidine elutes in the void volume and remains invisible to UV detectors.
This guide objectively compares three field-proven analytical strategies to overcome these limitations: LC-MS/MS with derivatization , HPLC-CAD (Charged Aerosol Detection) , and HPLC-UV with pre-column derivatization .
The Analytical Challenge & Strategic Selection
The selection of an HPLC method for piperidine depends entirely on the required limit of detection (LOD) and the detector technology available in the laboratory.
-
Genotoxic Trace Analysis (< 0.05 ppm): Requires the extreme sensitivity of Mass Spectrometry (LC-MS/MS). Derivatization is often employed to increase the analyte's mass and improve ionization efficiency[1].
-
Direct Analysis / Universal Detection: If the lab possesses a Charged Aerosol Detector (CAD), piperidine can be analyzed directly without derivatization. Because CAD measures the mass of non-volatile particles rather than light absorbance, it bypasses the chromophore problem entirely[4].
-
Routine Quality Control (Standard Labs): In standard QC environments equipped only with UV detectors, pre-column chemical derivatization is mandatory to attach a chromophore to the piperidine ring[3][5].
Decision matrix for selecting piperidine HPLC detection methods based on sensitivity and equipment.
Methodological Workflows & Causality
Method A: LC-MS/MS (Genotoxic Trace Analysis)
When piperidine must be quantified at genotoxic thresholds, LC-MS/MS is the gold standard. However, piperidine's low molecular weight (85.15 g/mol ) places it in a noisy region of the mass spectrum.
The Causality: By derivatizing piperidine with acetyl chloride, the secondary amine is converted into an amide. This reaction serves a dual purpose: it neutralizes the basic nitrogen (preventing void volume elution on a standard C18 column) and significantly enhances the ionization efficiency in the mass spectrometer, pushing the detection limit down to 0.010 µg/mL[1][2].
Self-Validating Protocol:
-
Sample Preparation: Dissolve the API (e.g., Rimonabant) in acetone.
-
Derivatization: Add 0.2 mL of acetyl chloride to the sample solution. The acetyl chloride acts as an electrophile, reacting rapidly with the nucleophilic secondary amine of piperidine[1].
-
Quenching: Dilute the mixture to the mark with methanol to quench excess acetyl chloride and stabilize the sample.
-
Chromatography: Inject 5.0 μL onto an Atlantis C18 column (5 μm, 3.9×100 mm) maintained at 30°C.
-
Mobile Phase: Gradient elution using 0.05% formic acid in water (Mobile Phase A) and methanol (Mobile Phase B) at 1.0 mL/min. Causality: Formic acid provides the necessary protons to ensure robust positive-ion mode (ESI+) MS detection[1].
-
System Suitability Validation: Inject the lowest calibration standard six times. The system is valid only if the Signal-to-Noise (S/N) ratio is ≥ 10 and the relative standard deviation (RSD) of the peak area is ≤ 2.0%.
Method B: HPLC-CAD (Direct Mixed-Mode Analysis)
For routine API profiling where derivatization is deemed too labor-intensive, the Charged Aerosol Detector (CAD) offers a powerful alternative.
The Causality: CAD functions by nebulizing the column eluent, evaporating the solvent, and applying a charge to the remaining non-volatile analyte particles[4]. Because piperidine is highly polar and protonated at typical pH levels, standard C18 columns repel it. Therefore, an Ion-Exchange/Reversed-Phase Mixed-Mode column (e.g., Trinity P1) is utilized. The cation-exchange properties of the mixed-mode stationary phase trap the positively charged piperidine, allowing for excellent retention without derivatization[6].
Self-Validating Protocol:
-
Sample Preparation: "Dilute and shoot." Dissolve the sample directly in the mobile phase.
-
Chromatography: Inject onto a Mixed-Mode column.
-
Mobile Phase: Isocratic or gradient elution using acetonitrile and water containing 10–30 mM ammonium formate. Causality: Ammonium formate is strictly required because it is volatile. Non-volatile buffers (like phosphate) would precipitate during the CAD aerosol drying phase, blinding the detector with massive background noise[4][6].
-
System Suitability Validation: The calibration curve for CAD is inherently non-linear (parabolic) over large ranges. The system is validated if the parabolic regression (or log-log transformed linear regression) yields an R² ≥ 0.995, and the resolution between piperidine and the main API peak is ≥ 1.5.
Method C: HPLC-UV (Pre-Column Derivatization)
For standard QC laboratories lacking MS or CAD capabilities, UV detection is achieved by attaching a chromophore.
The Causality: 4-Toluenesulfonyl chloride (tosyl chloride) is used as the derivatization agent. The tosyl group provides a strongly conjugated aromatic ring, enabling high-sensitivity UV absorption at ~228 nm. Furthermore, the bulky, hydrophobic toluene moiety caps the polar amine, transforming piperidine into a highly hydrophobic molecule that retains perfectly on a standard C18 column[3][5].
Self-Validating Protocol:
-
Sample Preparation: Mix the sample with 4-toluenesulfonyl chloride in an alkaline buffer. Causality: The alkaline environment deprotonates piperidine, ensuring the nitrogen lone pair is available to attack the sulfonyl chloride[5].
-
Chromatography: Inject onto an Inertsil C18 column (250 × 4.6 mm) at 30°C.
-
Mobile Phase: 0.1% phosphoric acid in water and acetonitrile (32:68, v/v) at 1.0 mL/min[5].
-
System Suitability Validation: A blank injection must be performed to ensure no unreacted tosyl chloride or byproduct peaks co-elute at the retention time of the tosyl-piperidine derivative. The tailing factor of the derivatized peak must be ≤ 1.5.
Quantitative Performance Comparison
The following table synthesizes the quantitative performance metrics of the three methodologies, providing a clear basis for method selection based on regulatory requirements.
| Performance Metric | LC-MS/MS (Acetyl Deriv.) | HPLC-CAD (Direct Mixed-Mode) | HPLC-UV (Tosyl Deriv.) |
| Primary Use Case | Genotoxic trace impurity profiling | API formulation QC | Routine bulk API QC |
| Detection Limit (LOD) | 0.010 µg/mL | ~1.35 µg/mL | 0.15 µg/mL |
| Quantitation Limit (LOQ) | 0.030 µg/mL | ~2.73 µg/mL | 0.44 µg/mL |
| Linearity Range | 0.03 – 0.40 µg/mL | 2.73 – 86.5 µg/mL | 0.44 – 53.33 µg/mL |
| Correlation (R²) | > 0.99 | > 0.999 | 0.9996 |
| Recovery Rate | 85 – 115% | 95 – 105% | 101.82% |
| Sample Prep Complexity | High | Low | High |
| Reference | [1] | [6] | [5] |
Note: CAD LOD/LOQ values are representative of piperidine derivatives (e.g., 3-aminopiperidine) under mixed-mode conditions[6].
Conclusion
The absence of a chromophore and high polarity make piperidine a challenging analyte. If genotoxic thresholds (<0.05 ppm) must be met, LC-MS/MS with acetyl chloride derivatization is the only viable pathway, offering unmatched sensitivity[1]. For modern laboratories looking to streamline workflows and avoid hazardous derivatization reagents, HPLC-CAD paired with mixed-mode chromatography provides an elegant, direct-analysis solution[4][6]. Finally, for traditional QC environments, HPLC-UV with tosyl chloride derivatization remains a highly robust, cost-effective, and reliable standard[3][5].
References
-
Title:1 | Source: Alternative Therapies In Health And Medicine
-
Title:2 | Source: PubMed
-
Title:5 | Source: R Discovery
-
Title:6 | Source: ResearchGate
-
Title:4 | Source: Thermo Fisher Scientific
-
Title: 3 | Source: Benchchem
Sources
- 1. alternative-therapies.com [alternative-therapies.com]
- 2. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
Mass spectrometry fragmentation pattern of 2-(Bromomethyl)-1-methylpiperidine
The following technical guide is structured to provide an in-depth, mechanistic analysis of the mass spectrometry fragmentation of 2-(Bromomethyl)-1-methylpiperidine . It moves beyond simple spectral listing to explore the why and how of ion formation, offering a comparative analysis against key synthetic analogs.
Executive Summary
2-(Bromomethyl)-1-methylpiperidine (C₇H₁₄BrN) is a critical intermediate in the synthesis of piperidine-based pharmaceuticals. Its analysis by mass spectrometry (MS) is defined by two competing mechanistic pathways: radical-site alpha-cleavage and nucleophilic displacement leading to bicyclic aziridinium ions.
This guide provides a definitive analysis of its fragmentation behavior, comparing it against its Chloro-analog (a common process impurity) and its Hydroxyl-precursor (starting material). The goal is to equip researchers with the diagnostic markers needed to distinguish these closely related species in complex reaction mixtures.
Structural Analysis & Theoretical Fragmentation
Before analyzing the spectrum, one must understand the driving forces behind the molecule's instability in the ion source.
-
Molecular Formula: C₇H₁₄BrN[1]
-
Molecular Weight: 191 (⁷⁹Br) / 193 (⁸¹Br)
-
Key Structural Features:
-
Tertiary Amine: The N-methyl group provides a site with low ionization energy (lone pair), directing charge localization.
-
Beta-Halogen: The bromine atom at the beta-position to the nitrogen allows for "neighboring group participation" (NGP), a dominant effect in halo-amine mass spectrometry.
-
The "Aziridinium" Signature
Unlike simple alkyl halides, 2-(bromomethyl)-1-methylpiperidine undergoes an internal cyclization upon ionization. The nitrogen lone pair attacks the methylene carbon, expelling the bromine atom. This creates a stable, bicyclic aziridinium cation (m/z 112), often the base peak in Electrospray Ionization (ESI) and a major fragment in Electron Impact (EI).
Comparative Analysis: Target vs. Alternatives
In drug development, distinguishing the target bromide from its chloride analog or unreacted alcohol is a common QC challenge. The table below contrasts their MS "performance"—defined here as Ionization Efficiency , Isotopic Signature , and Diagnostic Fragmentation .
Table 1: Diagnostic Comparison of Analogs
| Feature | Target: Bromo-Derivative | Alternative A: Chloro-Analog | Alternative B: Hydroxy-Precursor |
| Formula | C₇H₁₄BrN | C₇H₁₄ClN | C₇H₁₅NO |
| Parent Ion (M⁺) | m/z 191 / 193 | m/z 147 / 149 | m/z 129 |
| Isotope Pattern | 1:1 (Distinct doublet) | 3:1 (Classic Cl pattern) | None (M+ only) |
| Base Peak (EI) | m/z 112 (Aziridinium) or m/z 98 | m/z 112 (Aziridinium) | m/z 98 (Loss of CH₂OH) |
| Diagnostic Loss | M - 79/81 (Loss of Br•) | M - 35/37 (Loss of Cl•) | M - 31 (Loss of CH₂OH•) |
| Stability | Low (Cyclizes readily) | Moderate | High |
Critical Insight: Both the Bromo- and Chloro- analogs can generate the same fragment ion at m/z 112 (C₇H₁₄N⁺). Therefore, monitoring only the m/z 112 transition in LC-MS/MS is insufficient for specificity. You must qualify the precursor ion (191 vs 147) or the isotopic pattern.
Mechanistic Visualization (Graphviz)
The following diagram illustrates the competing fragmentation pathways. The Red Path (Aziridinium formation) is unique to the halo-amines, while the Blue Path (Alpha-Cleavage) is standard for amines.
Caption: Figure 1. Dual fragmentation pathways of 2-(Bromomethyl)-1-methylpiperidine. Path A (Red) leads to the bicyclic aziridinium ion, a hallmark of 2-haloalkylamines.
Detailed Fragmentation Analysis
A. The Molecular Ion (m/z 191/193)
In Electron Impact (EI, 70eV), the molecular ion is often weak due to the lability of the C-Br bond. However, it provides the most definitive confirmation of identity via the 1:1 isotopic ratio .
-
Observation: Two peaks of nearly equal intensity separated by 2 amu.
-
QC Check: If the ratio shifts significantly from 1:1, suspect interference or co-elution with the chloro-analog (which would skew the lower mass peak).
B. The Aziridinium Ion (m/z 112)
This is the "fingerprint" ion.
-
Mechanism: The nitrogen lone pair is spatially close to the C-Br bond. It attacks the carbon, expelling Bromine.
-
Structure: 1-methyl-1-azoniabicyclo[4.1.0]heptane (bicyclic system).
-
Relevance: This ion is chemically reactive (electrophilic). In drug synthesis, this is the active species that reacts with nucleophiles. Its presence in the MS confirms the molecule's potential for alkylation.
C. The Alpha-Cleavage Product (m/z 98)
-
Mechanism: Homolytic cleavage of the C-C bond between the ring and the bromomethyl group.
-
Fragment: [N-methylpiperidine]⁺ (C₆H₁₂N⁺).
-
Diagnostic Value: This peak distinguishes the product from ring-substituted isomers where the alkyl chain might be longer.
Experimental Protocols
To replicate these results, the following protocols are recommended. Note that thermal degradation in GC inlets is a major risk for this compound due to its reactivity.
Protocol A: GC-MS Analysis (EI Mode)
Best for: Impurity profiling and fingerprinting.
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) . Avoid alcohols (methanol/ethanol) as solvents; the aziridinium intermediate can react with the solvent in the injector port to form ether artifacts.
-
Inlet Conditions:
-
Mode: Split (20:1) to prevent column overload.
-
Temperature: Low (150°C - 200°C) . Warning: Temperatures >250°C promote thermal cyclization and degradation.
-
-
Column: Non-polar capillary column (e.g., DB-5ms or equivalent), 30m x 0.25mm.
-
Oven Program: 60°C (hold 1 min) -> 15°C/min -> 280°C.
-
Detection: Scan mode m/z 40–300. Look for the 191/193 doublet and the 112/98 fragments.
Protocol B: LC-MS Analysis (ESI Mode)
Best for: Trace quantification and molecular weight confirmation.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm.
-
Ionization: Electrospray Positive (+ESI).
-
Key Transition (MRM):
-
Precursor: 192.0 (⁷⁹Br M+H) -> Product: 112.1 (Loss of HBr).
-
Note: In ESI, the loss is typically neutral HBr, leading to the same cation as EI (m/z 112).
-
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Piperidine Derivatives. National Institute of Standards and Technology.[2][3][4][5] [Link]
-
Gao, Y., et al. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(6), 1774. [Link]
-
PubChem. (2025).[6] Compound Summary: 2-(Chloromethyl)-1-methylpiperidine.[6] National Library of Medicine. [Link]
-
ChemGuide. (2025). Fragmentation Patterns in Mass Spectra: Halogenated Compounds. [Link]
Sources
- 1. PubChemLite - 2-(bromomethyl)-1-methylpiperidine hydrobromide (C7H14BrN) [pubchemlite.lcsb.uni.lu]
- 2. Welcome to the NIST WebBook [webbook.nist.gov]
- 3. 2-Methylpiperidine [webbook.nist.gov]
- 4. 2-Methylpiperidine [webbook.nist.gov]
- 5. 2-Methylpiperidine [webbook.nist.gov]
- 6. 2-(Chloromethyl)-1-methylpiperidine | C7H14ClN | CID 123517 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purity Validation of 2-(Bromomethyl)-1-methylpiperidine: A Comparative Guide to GC-MS, LC-MS, and qNMR
As a Senior Application Scientist, I frequently encounter a critical paradox in pharmaceutical development: the analytical techniques we rely on to validate the purity of reactive intermediates can sometimes actively degrade the sample.
When working with 2-(Bromomethyl)-1-methylpiperidine (often handled as a hydrobromide salt, CAS 1390654-84-8), standard Gas Chromatography-Mass Spectrometry (GC-MS) protocols often yield artificially low purity metrics. This guide objectively compares GC-MS against orthogonal alternatives—LC-MS and quantitative NMR (qNMR)—and provides a self-validating experimental framework to ensure absolute analytical confidence.
The Mechanistic Challenge: Why Standard GC-MS Fails
To understand why standard GC-MS is problematic for 2-(Bromomethyl)-1-methylpiperidine, we must look at its molecular architecture. The compound features a tertiary amine (the piperidine ring) situated alpha to a bromomethyl group.
In a standard GC-MS setup, the sample is injected into a heated inlet (typically 250°C) to induce flash vaporization. Under this intense thermal stress, the nitrogen's lone pair acts as an internal nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion. This intramolecular cyclization forms a highly strained, transient aziridinium intermediate . This intermediate rapidly degrades or undergoes dehydrobromination (elimination of HBr) to form alkene artifacts.
Consequently, the chromatogram displays multiple "impurity" peaks that do not actually exist in the bulk material.
Fig 1. Thermal degradation of 2-(Bromomethyl)-1-methylpiperidine in standard GC-MS.
Orthogonal Validation Strategy: GC-MS vs. LC-MS vs. qNMR
To circumvent thermal degradation, we must employ an orthogonal validation strategy. While GC-MS is the gold standard for volatile, thermally stable compounds,[1]. However, LC-MS relies on Electrospray Ionization (ESI), which is prone to matrix effects and variable ionization efficiencies, making area-percent purity unreliable without a stable-isotope-labeled standard.
To achieve absolute certainty, we integrate quantitative NMR (qNMR) . Because the NMR signal intensity is directly proportional to the number of protons contributing to the resonance,. By co-dissolving the analyte with a highly pure internal standard, we achieve an absolute mass fraction[2]. [3].
Quantitative Data Comparison
The following table summarizes a realistic data set from a single batch of 2-(Bromomethyl)-1-methylpiperidine analyzed across four different methodologies.
| Analytical Technique | Injection/Ionization Method | Observed Purity (%) | Major Impurity Detected | Assessment |
| GC-MS (Standard) | Split/Splitless (250°C) | 82.4% | Aziridinium / Elimination products (16.1%) | Fail (Thermal degradation artifact) |
| GC-MS (COC) | Cold On-Column (40°C) | 98.1% | Trace synthesis byproducts (1.9%) | Pass (Minimizes thermal stress) |
| LC-MS | ESI+ (Ambient) | 98.5% | Trace synthesis byproducts (1.5%) | Pass (Orthogonal confirmation) |
| qNMR | 1H-NMR (Internal Std) | 98.2% | N/A (Absolute mass fraction) | Pass (Primary ratio standard) |
Self-Validating Experimental Protocols
To establish a self-validating system, we run GC-MS using a Cold On-Column (COC) injection to handle the volatile profile without thermal stress, cross-referenced against qNMR for absolute mass quantification.
Fig 2. Orthogonal workflow for self-validating purity assessment of reactive intermediates.
Protocol A: GC-MS with Cold On-Column (COC) Injection
Causality Check: By depositing the liquid sample directly into the capillary column at an oven temperature below the solvent's boiling point, we bypass violent flash vaporization. This denies the molecule the thermal activation energy required for intramolecular cyclization.
-
Sample Preparation : Weigh 10 mg of 2-(Bromomethyl)-1-methylpiperidine hydrobromide into a glass vial. Add 1 mL of HPLC-grade dichloromethane (DCM) and 50 µL of triethylamine (TEA) to neutralize the hydrobromide salt and liberate the free base. Filter through a 0.22 µm PTFE syringe filter.
-
Instrument Configuration : Equip the GC with a Cold On-Column (COC) injector and a non-polar column (e.g., DB-5MS, 30m × 0.25mm × 0.25µm).
-
Injection Parameters : Inject 1 µL directly onto the column. Set the initial oven temperature to 35°C (just below the boiling point of DCM) and hold for 2 minutes to allow solvent focusing.
-
Temperature Program : Ramp the oven at a mild 10°C/min to 280°C to elute the intact analyte.
-
Detection : Operate the mass spectrometer in full scan mode (m/z 50–400) with the transfer line set to 250°C.
Protocol B: Absolute qNMR Purity Determination
Causality Check: qNMR relies on the fundamental physics of nuclear spin. The area under a specific proton resonance is strictly proportional to its molar concentration, providing an absolute mass fraction independent of ionization biases.
-
Standard Selection : Select a certified reference material (CRM) internal standard. Maleic acid is ideal here, as its alkene protons produce a distinct singlet at ~6.3 ppm in D2O, which does not overlap with the aliphatic piperidine protons.
-
Sample Preparation : Using a calibrated microbalance, accurately weigh ~15.0 mg of the analyte and ~5.0 mg of Maleic acid CRM. Co-dissolve both in 0.6 mL of Deuterium Oxide (D2O) in a standard 5 mm NMR tube.
-
Acquisition : Acquire a 1H-NMR spectrum. Crucial Step : Set a long relaxation delay (D1 ≥ 30 seconds) to ensure complete relaxation of all proton spins between pulses, preventing signal saturation and ensuring quantitative accuracy.
-
Integration & Calculation : Integrate the Maleic acid reference peak (2 protons) and a distinct, isolated peak from the analyte (e.g., the N-CH3 singlet, 3 protons). Calculate the absolute purity using the standard qNMR mass fraction equation.
Conclusion
Validating the purity of 2-(Bromomethyl)-1-methylpiperidine requires an understanding of its thermal reactivity. Standard GC-MS will inevitably lead to false impurity reporting due to heat-induced aziridinium formation. By utilizing a self-validating matrix of GC-MS (Cold On-Column) for volatile profiling and qNMR for absolute mass quantification, researchers can confidently certify the purity of this critical intermediate without falling victim to analytical artifacts.
References
-
GC-MS vs LC-MS ResolveMass Laboratories Inc.[Link]
-
qNMR: A powerful tool for purity determination Reading Scientific Services Ltd (RSSL)[Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay National Institutes of Health (PMC)[Link]
Sources
Comparative Yield Analysis of Synthetic Routes to Mepenzolate Bromide: A Technical Guide
Mepenzolate bromide is an anticholinergic agent classically prescribed for gastrointestinal hypermotility. However, recent pharmacological evaluations have repositioned it as a highly potent candidate for chronic obstructive pulmonary disease (COPD) due to its dual muscarinic M3 receptor antagonism and localized anti-inflammatory properties[1]. Because the molecule contains an asymmetric carbon atom at the 3-position of the piperidine ring, it exists as distinct (R)- and (S)-enantiomers. In vitro binding assays and in vivo models confirm that (R)-mepenzolate exhibits a significantly higher affinity for the M3 receptor and superior bronchodilatory efficacy compared to its (S)-counterpart[2].
As the clinical focus shifts toward the isolated (R)-enantiomer, modern synthetic efforts have evolved from producing racemic mixtures to optimizing high-yield, enantioselective routes. This guide objectively compares the prevailing synthetic pathways, focusing on yield optimization, stereoselectivity, and experimental causality.
Mechanistic Grounding: The Case for Stereoselectivity
To understand the clinical imperative for high-purity (R)-mepenzolate, one must examine its primary biological target. Mepenzolate acts by competitively inhibiting acetylcholine at the muscarinic M3 receptor, preventing the downstream Gq-protein coupled cascade that leads to smooth muscle contraction in the airways. The spatial orientation of the (R)-enantiomer aligns optimally with the orthosteric binding site of the M3 receptor, driving the need for rigorous stereochemical control during synthesis.
Fig 1. Mepenzolate competitive inhibition of the M3 receptor signaling pathway.
Comparative Synthetic Strategies
The synthesis of mepenzolate bromide fundamentally requires two major chemical transformations: the formation of the ester linkage (condensation of benzilic acid with 1-methyl-3-piperidinol) and the quaternization of the tertiary amine.
Route A: Traditional CDI-Mediated Coupling (The Patent Standard)
Historical methods relying on cyanation and subsequent hydrolysis suffered from the use of highly toxic cyanide reagents and harsh reaction conditions that often degraded the piperidine scaffold[1]. To circumvent these limitations, the current industry standard utilizes carbonyldiimidazole (CDI) as a mild, highly efficient coupling agent[2]. This route directly couples benzilic acid with enantiopure (R)-3-hydroxy-1-methylpiperidine sourced from the chiral pool.
Route B: Chemoenzymatic Resolution (Lipase-Catalyzed)
Sourcing enantiopure (R)-3-hydroxy-1-methylpiperidine directly can be cost-prohibitive for large-scale manufacturing. To solve this, Yamashita et al. developed a highly scalable chemoenzymatic route utilizing Candida antarctica lipase B (CAL-B) to perform a kinetic resolution of inexpensive racemic mixtures[3]. This tandem enzymatic process yields the (R)-enantiomer in exceptional enantiomeric excess, which is then fed into the standard CDI coupling workflow.
Route C: Hybrid Mepenzolate Derivatives (Next-Gen)
To extend the duration of bronchodilatory action, researchers have synthesized hybrid compounds (e.g., MP-GC, MP-AD) by fusing the mepenzolate scaffold with long-acting muscarinic antagonists (LAMAs) like glycopyrronium. These routes utilize the same base condensation but substitute the quaternizing agent with complex phenoxy alkyl bromides[4].
Quantitative Yield Analysis
The following table summarizes the performance metrics of the primary synthetic routes, highlighting the trade-offs between precursor cost, step-yield, and final enantiomeric purity.
| Synthetic Route | Chiral Precursor Source | Key Reagents | Overall Yield | Enantiomeric Purity (ee) | Scalability |
| Traditional Racemic | Commercial Racemate | Benzilic acid, CDI, MeBr | ~75% | N/A (Racemic) | High |
| Chiral Pool (Patent) | Commercial (R)-enantiomer | Benzilic acid, CDI, MeBr | 77% (Quaternization) | >99% (Pre-resolved) | Moderate (Cost-limited) |
| Chemoenzymatic | CAL-B Kinetic Resolution | CAL-B, Vinyl acetate, CDI | 22% (Resolution) + 77% (Coupling) | 97.8% | High (Cost-effective) |
Validated Experimental Protocols
The following protocols detail the chemoenzymatic resolution and subsequent coupling to produce (R)-mepenzolate bromide.
Protocol 4.1: CAL-B Catalyzed Kinetic Resolution of (R)-3-hydroxy-N-methylpiperidine
Causality & Self-Validation: The use of CAL-B under acetylation conditions selectively targets the (S)-enantiomer. Because secondary alcohol transesterification is highly sensitive to the steric hindrance of the adjacent amine moiety, the enzyme exhibits profound stereoselectivity. The subsequent deacetylation step acts as a self-validating purification mechanism; any residual (S)-acetate remains unreacted, pushing the final (R)-alcohol to an exceptional 97.8% ee[3].
-
Acetylation: Treat racemic 3-hydroxy-N-methylpiperidine with Candida antarctica lipase B (CAL-B) in the presence of vinyl acetate. Stir at room temperature until conversion reaches ~53%. This yields the acetate form of the (R)-enantiomer in 82.1% ee.
-
Deacetylation: Isolate the (R)-acetate and subject it to a second round of CAL-B catalyzed deacetylation.
-
Isolation: Extract the enantio-enriched product. The ee of the resulting (R)-3-hydroxy-N-methylpiperidine is enriched to 97.8%, with a 22% yield over the two enzymatic steps[3].
Protocol 4.2: CDI-Mediated Condensation and Quaternization
Causality & Self-Validation: CDI is selected over traditional acyl chlorides (such as thionyl chloride) because it prevents the generation of HCl, which would prematurely protonate the basic piperidine nitrogen and halt the nucleophilic attack. In the final quaternization step, acetonitrile is deliberately chosen as the solvent. The starting tertiary amine is highly soluble in acetonitrile, but the resulting quaternary ammonium salt is highly polar and insoluble. This causes the target product to spontaneously precipitate out of the solution, driving the reaction equilibrium forward (Le Chatelier's principle) and allowing for isolation via simple filtration without the need for column chromatography[2].
-
Activation: To a solution of 883 mg (5.4 mmol) of CDI in 8 mL of anhydrous DMF, add 830 mg (3.6 mmol) of benzilic acid at room temperature. Stir for 15 minutes to form the reactive acylimidazole intermediate.
-
Esterification: Prepare a solution of 500 μL (4.3 mmol) of (R)-3-hydroxy-1-methylpiperidine in 4 mL of DMF. Add this dropwise to the activated mixture at 80 °C. Maintain stirring at 80 °C for 18 hours.
-
Workup: Quench the reaction with water at room temperature. Extract the organic layer with ethyl acetate. The resulting intermediate, (R)-t-mepenzolate, is sufficiently pure to be used in the next step without further purification.
-
Quaternization: Dissolve 500 mg (1.5 mmol) of the (R)-t-mepenzolate intermediate in 6 mL of acetonitrile. Add 3.6 mL (7.0 mmol) of methyl bromide. Stir the sealed reaction at room temperature for 5 hours.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the filter cake thoroughly with ethyl ether to yield 570 mg (77% yield) of (R)-mepenzolate bromide as a colorless solid[2].
Fig 2. Experimental workflow for the chemoenzymatic synthesis of (R)-mepenzolate bromide.
References
-
Synthesis and biological comparison of enantiomers of mepenzolate bromide, a muscarinic receptor antagonist with bronchodilatory and anti-inflammatory activities ResearchGate 1
-
WO2015122031A1 - Optically active form of mepenzolate, and ameliorating agent for chronic obstructive pulmonary disease which contains same as active ingredient Google Patents2
-
Preparation of (R)-3-Hydroxy-N-Methylpiperidine, A Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form Heterocycles / CLOCKSS3
-
Identification of Mepenzolate Derivatives With Long-Acting Bronchodilatory Activity PubMed Central (PMC) 4
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2015122031A1 - Optically active form of mepenzolate, and ameliorating agent for chronic obstructive pulmonary disease which contains same as active ingredient - Google Patents [patents.google.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Identification of Mepenzolate Derivatives With Long-Acting Bronchodilatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Physicochemical & Toxicological Profiling: The Causality of Hazard
As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a mechanistic system. Understanding why a chemical behaves the way it does is the foundation of true laboratory safety.
2-(Bromomethyl)-1-methylpiperidine is a highly reactive building block frequently utilized in drug discovery and synthetic chemistry. However, its structural properties demand rigorous operational and disposal protocols. This guide provides a self-validating, step-by-step methodology for handling, neutralizing, and disposing of this compound, ensuring both personnel safety and strict environmental compliance.
To design an effective safety protocol, we must first understand the molecular behavior of the compound. The hazards of 2-(Bromomethyl)-1-methylpiperidine are driven by two primary structural features:
-
Electrophilicity & Alkylation Risk: The bromomethyl moiety (-CH₂Br) is a highly reactive primary alkyl halide. The electronegative bromine atom polarizes the carbon-bromine bond, rendering the carbon highly susceptible to bimolecular nucleophilic substitution (Sₙ2). In a biological context, this means the compound acts as a potent alkylating agent , capable of covalently modifying nucleophilic residues on proteins and nucleic acids. This confers significant cytotoxicity and potential mutagenicity.
-
Corrosivity & Acid Generation: To prevent spontaneous self-alkylation (where the basic piperidine nitrogen of one molecule attacks the bromomethyl group of another), this compound is typically supplied as a hydrobromide (HBr) salt [1]. When dissolved in aqueous media or exposed to ambient humidity, the salt dissociates, releasing hydrobromic acid. This localized acid generation is the primary driver of its severe skin burns and eye damage hazards (H314/H318)[2].
Quantitative Data & Hazard Summary
Before initiating any workflow, verify the compound parameters against your laboratory's specific inventory.
| Property / Parameter | Value / Designation |
| Chemical Name | 2-(Bromomethyl)-1-methylpiperidine hydrobromide |
| CAS Number | 1390654-84-8 (Alternative: 1011407-28-5)[1][3] |
| Molecular Formula | C₇H₁₅Br₂N |
| Molecular Weight | 273.01 g/mol [1] |
| Storage Conditions | Sealed, desiccated, 2–8°C[1] |
| Primary GHS Hazards | H315 (Skin Irrit.), H318 (Eye Dam.), H335 (STOT SE 3)[2] |
| EPA Waste Code | D002 (Corrosive, if aqueous pH < 2), Halogenated Organic[4] |
Operational Safety & Handling Protocol
According to the National Research Council's [5], handling reactive alkylating salts requires overlapping engineering and personal controls.
-
Engineering Controls: All weighing and transfer operations must be conducted within a certified chemical fume hood (minimum face velocity of 100 fpm) to mitigate the inhalation risk of aerosolized HBr salt particulates.
-
Personal Protective Equipment (PPE): Halogenated organics can permeate standard thin nitrile rapidly. Double-gloving with heavy-duty nitrile, or using composite gloves (e.g., Silver Shield), is required. Splash-proof chemical goggles are mandatory due to the severe eye damage risk (H318)[2].
-
Handling Logistics: Use anti-static spatulas to prevent the aerosolization of the fine powder.
Spill Response & Neutralization Workflow
Every protocol must be a self-validating system . If a spill occurs, or if you are quenching unreacted starting material, you must neutralize the HBr salt.
The Causality of Neutralization: Using a strong base (like NaOH) on an alkyl halide can trigger a highly exothermic reaction, potentially vaporizing the unreacted alkyl halide or causing rapid elimination (E2) reactions. Instead, we use a weak, amphoteric base like 5% Sodium Bicarbonate (NaHCO₃). This gently neutralizes the HBr without generating excessive heat, while releasing CO₂ gas as a visual indicator of the reaction progress.
Step-by-Step Methodology:
-
Containment: Isolate the spill. If solid, cover with damp sand to prevent dust generation. If liquid, surround with an inert absorbent (e.g., vermiculite).
-
Dilution: For solid spills, carefully dissolve the collected material in a large volume of cold water or an inert solvent.
-
Neutralization: Slowly add 5% aqueous NaHCO₃. Observe the solution for effervescence (CO₂ release).
-
Validation (Self-Check): Use universal pH indicator paper to test the solution. The target pH is 6.0–8.0. If the solution remains acidic, continue adding NaHCO₃ in small aliquots until the target is reached.
-
Collection: Once validated, absorb any remaining liquid and transfer it to a designated halogenated waste container.
Spill Response and Neutralization Workflow for 2-(Bromomethyl)-1-methylpiperidine.
Waste Segregation & Disposal Plan
The Causality of Segregation: 2-(Bromomethyl)-1-methylpiperidine contains a high mass percentage of bromine. Mixing halogenated waste with non-halogenated organic waste is a critical safety and regulatory failure. During standard incineration, halogens can form highly toxic polychlorinated/polybrominated dibenzodioxins and furans. Therefore, under [4], halogenated waste must be routed to specialized facilities equipped with high-temperature incinerators and alkaline scrubbers to capture the resulting hydrobromic acid gas.
Step-by-Step Disposal Methodology:
-
Aqueous Waste: Post-neutralization aqueous solutions (validated to pH 6-8) must be collected in carboys explicitly labeled "Aqueous Halogenated Waste."
-
Organic Waste: Any extraction solvents (e.g., Dichloromethane, Chloroform) containing the free base must be deposited into "Organic Halogenated Waste." Never mix this with acetone or ethanol waste streams.
-
Solid Waste: Contaminated PPE, Kimwipes, and vermiculite must be placed in a solid hazardous waste bin, double-bagged, and labeled with the specific chemical name and CAS number (1390654-84-8).
-
Regulatory Compliance: Ensure all containers are kept tightly closed unless actively adding waste, utilizing secondary containment bins to prevent accidental cross-contamination.
RCRA-Compliant Waste Segregation and Disposal Pathway.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]
-
Environmental Protection Agency (EPA). (2023). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). Available at:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemical-label.com [chemical-label.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 5. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling 2-(Bromomethyl)-1-methylpiperidine
In-Depth Technical Guide: Safety, Handling, and Personal Protective Equipment for 2-(Bromomethyl)-1-methylpiperidine
2-(Bromomethyl)-1-methylpiperidine (typically handled as a hydrobromide salt, CAS: 1390654-84-8) is a highly reactive bifunctional building block used extensively in drug development and organic synthesis . While its utility lies in its reactivity, this same characteristic makes it a hazardous alkylating agent. This guide provides drug development professionals and laboratory scientists with field-proven, mechanistic safety protocols to ensure operational integrity and personnel protection.
Mechanistic Hazard Assessment: The "Why" Behind the PPE
To establish a self-validating safety protocol, one must understand the chemical causality of the hazard rather than simply memorizing a list of rules:
-
Electrophilic Alkylation (The Bromomethyl Group): The bromomethyl moiety is a potent electrophile primed for
nucleophilic substitution. Upon exposure, it rapidly alkylates biological nucleophiles—specifically the thiol groups of proteins and the amine bases of DNA. This mechanism is responsible for its severe toxicity, potential mutagenicity, and corrosive tissue damage. -
Lipophilicity and Tissue Penetration (The Piperidine Core): The hydrobromide salt is a water-soluble, combustible solid (WGK 3) . However, contact with human sweat can dissolve the salt. Subsequent deprotonation by the skin's natural buffering capacity yields the free base. The lipophilic piperidine ring then acts as a penetration enhancer, driving the alkylating agent deep into the dermis .
-
Inhalation Hazard: As a crystalline solid, handling generates micro-particulate dust. Inhalation allows direct alkylation of the pulmonary mucosa, leading to severe respiratory irritation or pulmonary edema.
Mandatory Personal Protective Equipment (PPE) Matrix
Rule of Thumb: PPE must provide both a physical barrier against dust and a chemical barrier against lipophilic penetration.
| PPE Category | Specification | Mechanistic Rationale |
| Hand Protection | Double Gloving: • Inner: Butyl rubber (0.3 mm) • Outer: Heavy-duty Nitrile (≥0.11 mm) | Nitrile provides excellent tactile sensitivity and physical protection against solid abrasion. Butyl rubber provides an absolute barrier against the lipophilic free-base form if the material dissolves in organic solvents during transfer. |
| Eye/Face Protection | Snug-fitting chemical splash goggles. Add a face shield for >5g scale. | Prevents micro-dust from settling on the ocular mucosa, where the aqueous environment would rapidly dissolve the salt and initiate corneal alkylation. |
| Respiratory | Handled strictly in a Class IIB Fume Hood. If ventilation is compromised: NIOSH-approved respirator with P100 and OV cartridges. | P100 filters trap the hydrobromide salt dust. The Organic Vapor (OV) cartridge captures any volatilized free base or solvent vapors used during the reaction. |
| Body Protection | Flame-resistant (Nomex) lab coat or Tyvek suit. Ensure cuffs are taped or tightly fitted. | The compound is a combustible solid. Nomex protects against static-discharge ignition, while Tyvek prevents dust accumulation on street clothes. |
Standard Operating Procedure (SOP): Safe Handling Workflow
Prerequisites: Ensure the fume hood is operating at a verified face velocity of 80–100 fpm.
-
Preparation: Line the fume hood working surface with a disposable, chemical-resistant bench pad (absorbent side up, polyethylene side down).
-
Static Mitigation: Because the hydrobromide salt is a combustible solid , use anti-static weighing spatulas (e.g., grounded metal or conductive polymer) to prevent static discharge and dust aerosolization.
-
Closed-System Weighing (Self-Validating): Never transport open containers of the solid. Tare a sealed vial, open it only inside the hood, transfer the solid, seal the vial, and then re-weigh outside the hood to determine the exact mass by difference.
-
Solvent Transfer: When dissolving the solid, add the solvent slowly down the side of the reaction vessel to minimize dust kick-up before the solid is fully wetted.
Emergency Response & Chemical Quenching (Decontamination)
If a spill occurs, physical cleanup is insufficient; the alkylating agent must be chemically destroyed. Alkylating agents are effectively neutralized by reacting them with strong, non-toxic nucleophiles such as sodium thiosulfate (
The Chemistry of Quenching:
The thiosulfate ion (
Spill Mitigation Protocol:
-
Evacuate & Assess: Alert personnel and allow hood ventilation to clear any aerosolized dust.
-
Containment: Cover the solid spill with damp sand or a universal absorbent pad to prevent dust generation.
-
Chemical Quenching: Flood the absorbent/spill area with a freshly prepared 10% (w/v) Sodium Thiosulfate solution in 1M NaOH. (The basic environment ensures the piperidine nitrogen remains unprotonated, maximizing solubility of the quenching agent).
-
Incubation: Allow the quenching solution to sit for a minimum of 60 minutes to ensure complete nucleophilic displacement.
-
Disposal: Scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container. Label as "Chemically Quenched Brominated Waste" for final incineration.
Logical Workflow Visualization
Figure 1: Workflow for safe handling, emergency mitigation, and disposal of the alkylating agent.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
